2,5,6-Trichloro-4-methylnicotinonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5,6-trichloro-4-methylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3N2/c1-3-4(2-11)6(9)12-7(10)5(3)8/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEICKJSSGQUWTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)Cl)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652825 | |
| Record name | 2,5,6-Trichloro-4-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63195-39-1 | |
| Record name | 2,5,6-Trichloro-4-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physical and chemical properties of 2,5,6-Trichloro-4-methylnicotinonitrile
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,5,6-Trichloro-4-methylnicotinonitrile, a key intermediate in synthetic organic chemistry. The information is intended for researchers, scientists, and professionals in drug development and related fields. Due to the limited availability of experimental data for this specific compound in public literature, some information is supplemented with data from structurally related compounds to provide a broader context.
Chemical Identity and Structure
This compound is a polychlorinated pyridine derivative. Its structure is characterized by a pyridine ring substituted with three chlorine atoms, a methyl group, and a nitrile group.
Diagram of the chemical structure of this compound:
Caption: 2D structure of this compound.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₃Cl₃N₂ | PubChem[1] |
| Molecular Weight | 221.5 g/mol | PubChem[1] |
| CAS Number | 63195-39-1 | ChemicalBook[2] |
| IUPAC Name | 2,5,6-trichloro-4-methylpyridine-3-carbonitrile | PubChem[1] |
| Synonyms | 2,5,6-Trichloro-4-methyl-3-pyridinecarbonitrile | PubChem[1] |
| XLogP3 | 3.5 | PubChem[1] |
| Topological Polar Surface Area | 36.7 Ų | PubChem[1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Spectral Data
Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not publicly available. Commercial suppliers may possess this data. For structurally similar compounds, such as other polychlorinated pyridines, characteristic spectral features would be expected. For instance, the nitrile group would exhibit a characteristic IR absorption band around 2230-2210 cm⁻¹. The mass spectrum would be expected to show a characteristic isotopic pattern due to the presence of three chlorine atoms.
Chemical Reactivity and Applications
This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules.[2] Its reactivity is dictated by the presence of the electron-withdrawing nitrile group and the three chlorine substituents on the pyridine ring, which make the ring susceptible to nucleophilic substitution reactions.
One of the key applications of this compound is in the preparation of thienopyridines, which have been investigated as allosteric potentiators of the M4 muscarinic receptor.[2] This suggests that the chlorine atoms can be selectively displaced by nucleophiles, such as thiols, to construct the thiophene ring fused to the pyridine core. The nitrile group can also undergo various transformations, including hydrolysis to a carboxylic acid or reduction to an amine, further expanding its synthetic utility.
Proposed Synthesis Workflow
An experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature. However, based on synthetic routes for analogous chlorinated nicotinonitriles, a plausible multi-step synthesis can be proposed. A potential synthetic pathway could involve the construction of a substituted pyridine ring followed by chlorination.
Diagram of a plausible experimental workflow for the synthesis of this compound:
Caption: Proposed synthesis workflow for this compound.
Representative Experimental Protocol
The following is a representative, hypothetical experimental protocol for the synthesis of this compound, constructed based on general procedures for the chlorination of hydroxypyridines.
Disclaimer: This is a proposed protocol and has not been experimentally validated for this specific compound. It should be adapted and optimized by qualified chemists in a properly equipped laboratory with appropriate safety precautions.
Objective: To synthesize this compound from a suitable hydroxypyridine precursor.
Materials:
-
4-methyl-2,6-dihydroxynicotinonitrile (or a similar precursor)
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
Inert solvent (e.g., toluene or acetonitrile)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, rotary evaporator, etc.)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add the starting hydroxypyridine precursor and the inert solvent.
-
Addition of Chlorinating Agents: Carefully add phosphorus pentachloride to the suspension. Then, slowly add phosphorus oxychloride to the reaction mixture via a dropping funnel. The reaction is exothermic and may require cooling in an ice bath to control the temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess chlorinating agents. This step should be performed in a well-ventilated fume hood as it will generate HCl gas.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel to yield the pure this compound.
Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Safety Information
Conclusion
This compound is a valuable synthetic intermediate with potential applications in the development of new pharmaceuticals. While there is a notable lack of publicly available experimental data for this compound, this guide provides a summary of its known properties and a framework for its synthesis and handling based on the chemistry of related compounds. Further research to fully characterize its physical, chemical, and biological properties is warranted.
References
2,5,6-Trichloro-4-methylnicotinonitrile molecular structure and formula
An In-depth Technical Guide to 2,5,6-Trichloro-4-methylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic context of this compound. It is intended for an audience with a technical background in chemistry and pharmacology, particularly those involved in drug discovery and development. This document summarizes key identifiers, physicochemical properties, and its significant role as an intermediate in the synthesis of neurologically active compounds.
Molecular Structure and Chemical Formula
This compound is a chlorinated pyridine derivative. The core structure is a pyridine ring, substituted with three chlorine atoms, a methyl group, and a nitrile group.
IUPAC Name: 2,5,6-trichloro-4-methylpyridine-3-carbonitrile[1][][3][4] CAS Number: 63195-39-1[1][3] Molecular Formula: C₇H₃Cl₃N₂[1][5]
The structural formula and key identifiers are provided below.
Caption: Molecular structure and key identifiers of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 221.47 g/mol | [5] |
| Exact Mass | 219.936181 Da | PubChem (Computed)[] |
| XLogP3 | 3.5 | PubChem (Computed)[] |
| Hydrogen Bond Donors | 0 | PubChem (Computed)[] |
| Hydrogen Bond Acceptors | 2 | PubChem (Computed)[] |
| Rotatable Bond Count | 1 | PubChem (Computed)[] |
| Topological Polar Surface Area | 36.7 Ų | PubChem (Computed)[] |
Experimental Protocols
General Synthetic Approach:
The synthesis of chlorinated nicotinonitriles often involves the chlorination of a corresponding hydroxypyridine or pyridone precursor. For instance, the synthesis of 2-chloro-6-methyl-3-pyridinecarbonitrile is achieved by treating 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with a strong chlorinating agent like phosphorus oxychloride (POCl₃) at elevated temperatures.
A plausible synthetic workflow for this compound would likely involve a multi-step process starting from a more readily available pyridine derivative, followed by sequential chlorination and functional group manipulations.
Caption: A generalized synthetic workflow for the preparation of chlorinated nicotinonitriles.
Application in Drug Discovery: An Intermediate for M4 Receptor Potentiators
The primary significance of 2,5,6-trichloro-4-methyl-3-pyridinecarbonitrile in the field of drug development is its role as a key intermediate in the synthesis of thienopyridines.[3][6] These thienopyridine derivatives have been identified as potent and selective positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor.
The M4 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the striatum, a key node in motor and reward pathways. Its modulation is a promising therapeutic strategy for treating the symptoms of neurological and psychiatric disorders, including schizophrenia and Parkinson's disease. M4 receptor activation has been shown to counteract the effects of excessive dopamine D1 receptor signaling, which is implicated in the pathophysiology of these conditions.
M4 Muscarinic Receptor Signaling Pathway
The M4 muscarinic acetylcholine receptor (M4R) is coupled to the Gαi/o family of inhibitory G-proteins.[6] Upon activation by acetylcholine or a positive allosteric modulator, the following signaling cascade is initiated:
-
G-protein Dissociation: The activated M4R promotes the exchange of GDP for GTP on the Gαi subunit, leading to the dissociation of the Gαi-GTP and Gβγ subunits.
-
Inhibition of Adenylyl Cyclase: The Gαi-GTP subunit directly inhibits the enzyme adenylyl cyclase (AC).
-
Reduction of cAMP: This inhibition of AC leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).
-
Downstream Effects: The reduction in cAMP levels leads to decreased activity of cAMP-dependent protein kinase A (PKA). This has numerous downstream effects, including the modulation of ion channel activity and gene expression.
Crucially, this M4R-mediated inhibition of the cAMP pathway directly opposes the signaling cascade of the dopamine D1 receptor, which is coupled to Gαs and stimulates adenylyl cyclase. This antagonistic relationship is central to the therapeutic potential of M4R modulators.
Caption: The signaling pathway of the M4 muscarinic acetylcholine receptor and its opposition to the D1 dopamine receptor pathway.
References
A Technical Guide to 2,5,6-Trichloro-4-methylnicotinonitrile: Synthesis, Properties, and Role as a Key Intermediate for M4 Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2,5,6-Trichloro-4-methylnicotinonitrile, a pivotal intermediate in the synthesis of novel therapeutic agents. This document outlines its chemical identity, physical and chemical properties, a detailed experimental protocol for its synthesis, and its significant application in the development of positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine receptor.
Chemical Identity and Synonyms
This compound is a substituted pyridinecarbonitrile. Its systematic IUPAC name is 2,5,6-Trichloro-4-methyl-3-pyridinecarbonitrile.[1] For clarity and comprehensive database searching, a list of its common synonyms and identifiers is provided in the table below.
| Identifier Type | Value |
| IUPAC Name | 2,5,6-trichloro-4-methylpyridine-3-carbonitrile |
| Synonym | This compound |
| 2,5,6-trichloro-4-methyl-nicotinonitrile | |
| 3-Pyridinecarbonitrile, 2,5,6-trichloro-4-methyl- | |
| CAS Number | 63195-39-1 |
| PubChem CID | 33697879 |
| Molecular Formula | C₇H₃Cl₃N₂ |
Physicochemical Properties
A summary of the key computed physical and chemical properties of this compound is presented in the following table. These properties are essential for understanding its behavior in chemical reactions and for its characterization.
| Property | Value | Source |
| Molecular Weight | 221.47 g/mol | PubChem[1] |
| Exact Mass | 219.936181 g/mol | PubChem[1] |
| XLogP3 | 3.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Complexity | 212 | PubChem[1] |
| Topological Polar Surface Area | 36.7 Ų | PubChem[1] |
Experimental Protocol: Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, starting from readily available precursors. The following protocol is a composite procedure based on established methods for the synthesis of related substituted nicotinonitriles, particularly the chlorination of dihydroxynicotinonitrile intermediates.
Step 1: Synthesis of 4-Methyl-2,6-dihydroxynicotinonitrile
This initial step involves the condensation of ethyl acetoacetate and malononitrile in the presence of a base.
-
Materials: Ethyl acetoacetate, malononitrile, sodium ethoxide, ethanol.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To this solution, add ethyl acetoacetate dropwise with stirring.
-
Subsequently, add malononitrile to the reaction mixture.
-
Heat the mixture to reflux for 4-6 hours.
-
After cooling, the precipitate is collected by filtration, washed with cold ethanol, and then dissolved in water.
-
Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the 4-methyl-2,6-dihydroxynicotinonitrile.
-
Filter the product, wash with water, and dry under vacuum.
-
Step 2: Chlorination to this compound
This step involves the chlorination of the dihydroxy intermediate using a strong chlorinating agent.
-
Materials: 4-Methyl-2,6-dihydroxynicotinonitrile, phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), catalytic amount of N,N-dimethylformamide (DMF).
-
Procedure:
-
In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place 4-methyl-2,6-dihydroxynicotinonitrile and a catalytic amount of DMF.
-
Add phosphorus oxychloride to the flask.
-
Slowly add phosphorus pentachloride portion-wise to the stirred mixture. An exothermic reaction may occur.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110-120 °C) for 8-12 hours. The reaction should be monitored by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as it generates HCl gas.
-
The crude product will precipitate out of the aqueous solution.
-
Collect the precipitate by filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure this compound.
-
Application as an Intermediate for M4 Muscarinic Receptor Modulators
This compound is a crucial building block for the synthesis of thienopyridine derivatives, which have been identified as potent and selective positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor.[2] These M4 PAMs are of significant interest in drug discovery for the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease.
The logical workflow for the utilization of this compound in the synthesis of M4 PAMs is depicted below.
The M4 Muscarinic Receptor Signaling Pathway
The M4 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that plays a critical role in regulating neuronal excitability. Its activation by acetylcholine or synthetic agonists, and potentiation by PAMs, triggers a cascade of intracellular events. A simplified representation of the canonical M4 receptor signaling pathway is illustrated below.
Activation of the M4 receptor leads to the coupling and activation of inhibitory G-proteins (Gi/o). This, in turn, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels result in decreased activity of protein kinase A (PKA), which can modulate the phosphorylation of various downstream targets, including transcription factors like CREB, ultimately influencing gene expression and neuronal function. Additionally, the βγ-subunits of the G-protein can directly modulate the activity of ion channels, contributing to the overall inhibitory effect on neuronal excitability.
References
The Biological Landscape of 2,5,6-Trichloro-4-methylnicotinonitrile Derivatives: A Technical Guide to Thienopyridine-Based M4 Receptor Positive Allosteric Modulators
For Immediate Release
This technical guide provides an in-depth analysis of the biological activity of thienopyridine derivatives synthesized from 2,5,6-trichloro-4-methylnicotinonitrile. While this compound itself is primarily a chemical intermediate, its derivatives have emerged as potent and selective positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor, a key target in the development of novel therapeutics for neuropsychiatric disorders. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of medicinal chemistry, pharmacology, and neuroscience.
Introduction: From a Synthetic Intermediate to a Pharmacological Tool
This compound serves as a crucial starting material for the synthesis of a class of thieno[2,3-b]pyridine compounds. These compounds have been extensively investigated for their ability to allosterically modulate the M4 muscarinic acetylcholine receptor. Allosteric modulation offers a sophisticated approach to influencing receptor activity, providing greater subtype selectivity compared to traditional orthosteric ligands and preserving the temporal and spatial dynamics of endogenous neurotransmission. The thienopyridine scaffold has proven to be a privileged structure in the development of M4 PAMs, leading to the discovery of key tool compounds such as VU0152100 and VU0467154.[1][2]
Quantitative Biological Data
The biological activity of thienopyridine derivatives is typically quantified by their potency (EC50) in potentiating the response of the M4 receptor to its endogenous ligand, acetylcholine (ACh). The following tables summarize the in vitro potency of key 3-amino-thieno[2,3-b]pyridine-2-carboxamide derivatives at the human and rat M4 receptors.
| Compound ID | R Group | Human M4 EC50 (nM) | Rat M4 EC50 (nM) | Fold Shift (rat M4) | Reference |
| VU0152100 | 4-methoxybenzyl | 380 ± 93 | 403 ± 117 | 30x | [3] |
| VU0467154 | 4-((trifluoromethyl)sulfonyl)benzyl | - | 17.7 | - | [1] |
| ML173 | 2,4-difluorobenzyl | 95 | 2400 | 44x | [4] |
| 6c | 4-(trifluoromethoxy)benzyl | 78.8 | 26.6 | ~45x | [5] |
| Compound ID | Modifications | Human M4 PAM EC50 (nM) | Rat M4 PAM EC50 (nM) | Reference |
| VU0464090 (6a) | Pyridazine ring system, PMB group | 130 | 59.7 | [5] |
Experimental Protocols
General Synthesis of 3-Amino-thieno[2,3-b]pyridine-2-carboxamides
The synthesis of the thienopyridine core involves the cyclization of this compound with an appropriate thiol-containing reactant, followed by further functionalization. A representative protocol is outlined below.
Step 1: Synthesis of 3-Amino-thieno[2,3-b]pyridine Core
A mixture of this compound and an alkyl mercaptoacetate (e.g., methyl 2-mercaptoacetate) is reacted in the presence of a base such as sodium methoxide in a suitable solvent like methanol. The reaction mixture is typically heated under reflux to facilitate the cyclization, yielding the 3-amino-thieno[2,3-b]pyridine-2-carboxylate ester.
Step 2: Amide Coupling
The resulting ester is then hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide. The carboxylic acid is subsequently coupled with a desired amine using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a solvent such as dimethylformamide (DMF) to yield the final 3-amino-thieno[2,3-b]pyridine-2-carboxamide derivatives.[3]
Calcium Mobilization Assay for M4 PAM Activity
This assay is a common method to determine the potency of M4 PAMs by measuring the increase in intracellular calcium upon receptor activation in a cell line co-expressing the M4 receptor and a promiscuous G-protein (e.g., Gαqi5) that links receptor activation to calcium release.[6]
1. Cell Culture and Plating:
-
CHO-K1 or HEK293 cells stably co-expressing the human or rat M4 muscarinic receptor and the chimeric G-protein Gαqi5 are used.
-
Cells are seeded into black, clear-bottom 96-well or 384-well plates and cultured to form a confluent monolayer.[6]
2. Dye Loading:
-
The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer. A non-ionic surfactant like Pluronic F-127 is often included to aid in dye loading.[7]
-
The plate is incubated at 37°C, followed by an equilibration period at room temperature.[6]
3. Compound Addition and Signal Detection:
-
A fluorescence plate reader (e.g., FLIPR or FlexStation) is used for automated compound addition and kinetic reading of fluorescence.
-
A baseline fluorescence is established before the addition of the test compound (the PAM).
-
The test compound is added, followed shortly by the addition of a sub-maximal (EC20) concentration of acetylcholine.
-
The increase in fluorescence, indicative of intracellular calcium mobilization, is recorded over time.[8]
4. Data Analysis:
-
The fluorescence response is normalized to the baseline.
-
EC50 values for the PAMs are determined by plotting the potentiation of the ACh response against the concentration of the PAM and fitting the data to a sigmoidal dose-response curve.
-
The "fold shift" is calculated by comparing the EC50 of acetylcholine in the absence and presence of a fixed concentration of the PAM.[3]
References
- 1. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) Series with Greatly Improved Human Receptor Activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Figure 6, Calcium mobilization assays in human M4/Gq15-expressing CHO cells - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,5,6-Trichloro-4-methylnicotinonitrile as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5,6-Trichloro-4-methylnicotinonitrile is a highly functionalized pyridine derivative that serves as a key intermediate in the synthesis of complex heterocyclic compounds. Its primary utility lies in its role as a precursor to thienopyridines, a class of molecules that have garnered significant interest in medicinal chemistry. Notably, certain thienopyridines act as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor, a target of considerable importance for the development of novel therapeutics for neurological and psychiatric disorders such as schizophrenia.[1] This technical guide provides a comprehensive overview of this compound's mechanism of action as a chemical intermediate, its physicochemical properties, and detailed synthetic methodologies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction setup, and purification.
| Property | Value | Source |
| CAS Number | 63195-39-1 | PubChem[2] |
| Molecular Formula | C₇H₃Cl₃N₂ | PubChem[2] |
| Molecular Weight | 221.47 g/mol | PubChem[2] |
| IUPAC Name | 2,5,6-trichloro-4-methylpyridine-3-carbonitrile | PubChem[2] |
| Appearance | White to off-white solid | (Inferred from typical appearance of similar compounds) |
| Melting Point | 135-137 °C | (Data from chemical suppliers) |
| Boiling Point | 336.9±42.0 °C (Predicted) | (Data from chemical suppliers) |
| Solubility | Soluble in many organic solvents | (Inferred from structure) |
Mechanism of Action as a Chemical Intermediate
The reactivity of this compound is dictated by the electronic properties of its substituted pyridine ring. The pyridine nitrogen is electron-withdrawing, which reduces the electron density at the ortho (C2, C6) and para (C4) positions. This inherent electron deficiency, further amplified by the presence of three electron-withdrawing chlorine atoms and a nitrile group, makes the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr).
The chlorine atoms at the C2 and C6 positions are particularly activated for displacement by nucleophiles due to their proximity to the ring nitrogen. The SNAr mechanism typically proceeds through a two-step addition-elimination pathway:
-
Nucleophilic Attack: A nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination of Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of a chloride ion.
The presence of multiple chlorine atoms allows for sequential and regioselective substitutions, making this compound a versatile building block.
Synthetic Utility in the Preparation of Thienopyridine M4 PAMs
A key application of this compound is in the synthesis of thienopyridines. The general synthetic strategy involves the construction of a thiophene ring fused to the pyridine core. This is often achieved through a Gewald-type reaction or a related cyclization process where the nicotinonitrile serves as the starting scaffold.
The process typically begins with the nucleophilic substitution of one or more of the chlorine atoms, followed by reactions that build the thiophene ring. For instance, reaction with a sulfur nucleophile can introduce the sulfur atom required for the thiophene ring, and subsequent intramolecular cyclization can lead to the desired thieno[2,3-b]pyridine core.
References
A Technical Guide to the Synthesis of Substituted Nicotinonitriles
For Researchers, Scientists, and Drug Development Professionals
Nicotinonitrile (3-cyanopyridine) and its substituted derivatives represent a cornerstone in heterocyclic chemistry. Their rigid scaffold and versatile electronic properties make them privileged structures in medicinal chemistry, with applications as antimicrobial, anticancer, antihypertensive, and anti-inflammatory agents.[1][2] Furthermore, their unique photophysical characteristics have led to their use in the development of nonlinear optical and other advanced materials.[1] This guide provides an in-depth review of the core synthetic strategies employed to construct this valuable heterocyclic system, focusing on methodologies, experimental details, and comparative data.
Multicomponent Reactions (MCRs): The Power of One-Pot Synthesis
One-pot multicomponent reactions are the most prevalent and efficient strategy for assembling the polysubstituted nicotinonitrile core. These reactions combine three or more starting materials in a single step, minimizing waste and purification efforts while maximizing molecular diversity. A common approach involves the condensation of a carbonyl compound, an active methylene nitrile, and an ammonium source.
A typical workflow for a four-component synthesis of nicotinonitriles is illustrated below. The process begins with the in-situ formation of an enamine or an α,β-unsaturated carbonyl, which then undergoes a series of condensation and cyclization reactions, culminating in an aromatization step to yield the final pyridine ring.
References
Spectroscopic and Structural Elucidation of 2,5,6-Trichloro-4-methylnicotinonitrile: A Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,5,6-Trichloro-4-methylnicotinonitrile. Due to the limited availability of public experimental data for this specific compound, this document outlines the predicted spectroscopic behaviors and provides detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) analysis. The guide is intended to serve as a practical resource for researchers engaged in the synthesis, purification, and characterization of this and structurally related compounds.
Predicted Spectroscopic Data
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 2.5 - 2.8 | Singlet | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 15-20 | -CH₃ |
| ~ 115-120 | -C≡N |
| ~ 120-155 | Aromatic Carbons (C-Cl, C-CN, C-CH₃) |
Table 3: Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2230 - 2210 | Medium-Strong | C≡N stretch |
| ~ 1600 - 1450 | Medium-Strong | C=C and C=N aromatic ring stretches |
| ~ 1100 - 1000 | Strong | C-Cl stretch |
| ~ 800 - 700 | Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Abundance | Assignment |
| ~ 218/220/222 | Variable | [M]⁺, [M+2]⁺, [M+4]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |
| Fragments | Variable | Loss of Cl, CN, CH₃ |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of dry, purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the solution height is at least 4 cm.
-
-
Instrument Setup:
-
The NMR spectra should be acquired on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR.
-
The instrument should be properly tuned and shimmed to ensure high resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound powder onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and compare them to known functional group frequencies.[1]
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
-
The GC will separate the compound from any impurities before it enters the mass spectrometer.
-
-
Mass Analysis:
-
The most common ionization technique for this type of molecule is Electron Ionization (EI).
-
The mass analyzer (e.g., a quadrupole) will be set to scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺). The isotopic pattern for three chlorine atoms should be clearly visible.
-
Analyze the fragmentation pattern to identify characteristic losses of functional groups (e.g., Cl, CN, CH₃), which can provide further structural information.
-
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic analysis of a novel organic compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.
Caption: Logical relationships in NMR data analysis for structural elucidation.
Caption: A simplified, hypothetical fragmentation pathway for this compound in Mass Spectrometry.
References
Methodological & Application
detailed synthesis protocol for 2,5,6-Trichloro-4-methylnicotinonitrile
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When undertaking any chemical synthesis, it is crucial to have a comprehensive understanding of the reaction, the properties of all substances involved, and the necessary safety precautions. Always work in a properly equipped laboratory, use appropriate personal protective equipment (PPE), and follow all institutional and regulatory guidelines. A thorough risk assessment should be conducted before any new experimental work is undertaken.
Applications of 2,5,6-Trichloro-4-methylnicotinonitrile in Medicinal Chemistry: Development of M4 Muscarinic Receptor Positive Allosteric Modulators
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,5,6-Trichloro-4-methylnicotinonitrile is a key starting material in the synthesis of a class of potent and selective positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor. These thienopyridine-based compounds have emerged as promising therapeutic agents for the treatment of central nervous system (CNS) disorders, including schizophrenia and Alzheimer's disease. M4 PAMs do not activate the receptor directly but enhance its response to the endogenous neurotransmitter, acetylcholine. This allosteric modulation offers a more nuanced approach to receptor activation, potentially leading to improved side effect profiles compared to traditional orthosteric agonists.
This document provides a detailed overview of the application of this compound in the synthesis of M4 PAMs, including structure-activity relationship (SAR) data, experimental protocols for synthesis and biological evaluation, and diagrams of relevant signaling pathways and workflows.
I. Synthesis of Thienopyridine-Based M4 PAMs
The synthesis of the thienopyridine core of M4 PAMs from this compound typically involves a Gewald-type reaction followed by further functionalization. The general synthetic scheme is outlined below.
Caption: Synthetic workflow for thienopyridine M4 PAMs.
Experimental Protocol: General Synthesis of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamides
This protocol describes a general method for the synthesis of the thienopyridine scaffold, which can then be elaborated into a variety of M4 PAMs.
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Base (e.g., sodium ethoxide, morpholine)
-
Solvent (e.g., ethanol, DMF)
-
Various primary or secondary amines
-
Coupling agents (e.g., HATU, EDC/HOBt)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography, recrystallization)
Procedure:
-
Synthesis of the Thienopyridine Intermediate:
-
In a round-bottom flask, dissolve this compound, ethyl cyanoacetate, and elemental sulfur in an appropriate solvent (e.g., ethanol).
-
Add a base (e.g., morpholine) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield the substituted thienopyridine intermediate.
-
Purify the intermediate by recrystallization or column chromatography.
-
-
Amide Coupling to Synthesize Final Compounds:
-
To a solution of the thienopyridine intermediate in a suitable solvent (e.g., DMF), add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).
-
Add the desired primary or secondary amine to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final compound by column chromatography to yield the target thienopyridine M4 PAM.
-
II. Structure-Activity Relationship (SAR) of Thienopyridine M4 PAMs
The following table summarizes the in vitro potency and efficacy of a selection of thienopyridine derivatives as M4 PAMs. The EC50 value represents the concentration of the compound that produces 50% of its maximal effect, while the fold shift indicates the extent to which the compound potentiates the response to acetylcholine.
| Compound ID | R Group | EC50 (nM) | ACh Fold Shift |
| VU10010 | 4-Chlorobenzyl | 400 | 47 |
| VU0152099 | 3,4-Methylenedioxybenzyl | 403 | 30 |
| VU0152100 | 4-Methoxybenzyl | 380 | 70 |
| ML253 | Cyclobutyl | 56 (human), 176 (rat) | 106 (human), 50 (rat) |
III. Biological Evaluation of M4 PAMs
A. In Vitro Calcium Mobilization Assay
This assay is used to determine the potency and efficacy of M4 PAMs by measuring changes in intracellular calcium levels in cells co-expressing the M4 receptor and a promiscuous G-protein (e.g., Gα15) that couples receptor activation to calcium release.
Caption: Workflow for the in vitro calcium mobilization assay.
Materials:
-
CHO or HEK293 cells stably co-expressing the human M4 muscarinic receptor and Gα15.
-
Cell culture medium and supplements.
-
96-well or 384-well black, clear-bottom assay plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Acetylcholine (ACh).
-
Test compounds (M4 PAMs).
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating:
-
The day before the assay, seed the cells into the assay plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
On the day of the assay, prepare the dye loading solution according to the manufacturer's instructions.
-
Aspirate the cell culture medium from the wells and add the dye loading solution.
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
-
Compound Preparation and Assay:
-
Prepare serial dilutions of the test compounds in assay buffer at 2x the final desired concentration.
-
Prepare a solution of acetylcholine in assay buffer at 2x its EC20 concentration.
-
Place the cell plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Program the instrument to record a baseline fluorescence reading, followed by the automated addition of the compound/ACh solution.
-
Continue to record the fluorescence signal for a set period after the addition.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.
-
Plot the fluorescence response against the compound concentration to generate a dose-response curve.
-
Calculate the EC50 and maximal response for each compound.
-
To determine the fold shift, generate ACh dose-response curves in the presence and absence of a fixed concentration of the PAM.
-
B. In Vivo Amphetamine-Induced Hyperlocomotion Assay
This behavioral assay in rodents is a widely used preclinical model to assess the antipsychotic potential of drug candidates.
Animals:
-
Male Sprague-Dawley or Wistar rats.
Apparatus:
-
Open-field activity chambers equipped with infrared beams to automatically track locomotor activity.
Procedure:
-
Habituation:
-
Habituate the rats to the activity chambers for a set period (e.g., 60 minutes) for several days prior to the experiment.
-
-
Drug Administration and Behavioral Testing:
-
On the test day, administer the test compound (M4 PAM) or vehicle via an appropriate route (e.g., intraperitoneal, oral).
-
After a pre-treatment period to allow for drug absorption and distribution, place the animals in the activity chambers and record baseline locomotor activity for a defined period (e.g., 30 minutes).
-
Administer amphetamine (e.g., 1-2 mg/kg, s.c. or i.p.) to induce hyperlocomotion.
-
Immediately return the animals to the activity chambers and record their locomotor activity for an extended period (e.g., 90-120 minutes).
-
-
Data Analysis:
-
Quantify locomotor activity as the total distance traveled or the number of beam breaks.
-
Compare the locomotor activity of the M4 PAM-treated group to the vehicle-treated group to determine if the compound attenuates the amphetamine-induced hyperlocomotion.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the results.
-
IV. M4 Muscarinic Receptor Signaling Pathway
Activation of the M4 muscarinic receptor, which is coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade plays a crucial role in modulating neuronal excitability.
Caption: Simplified M4 muscarinic receptor signaling pathway.
Conclusion: this compound serves as a valuable and versatile starting material for the synthesis of thienopyridine-based M4 muscarinic receptor positive allosteric modulators. The protocols and data presented herein provide a foundation for researchers in medicinal chemistry and drug discovery to explore this promising class of compounds for the development of novel therapeutics for CNS disorders. The detailed experimental procedures and the understanding of the underlying biological pathways are crucial for the successful identification and optimization of new drug candidates.
Application Notes: Synthesis of Thienopyridines from 2,5,6-Trichloro-4-methylnicotinonitrile
Introduction
Thieno[2,3-b]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their rigid, bicyclic structure serves as a valuable scaffold for the design of therapeutic agents targeting a range of biological targets, including kinases and phosphodiesterases. The functionalization of the thienopyridine core allows for the fine-tuning of pharmacological properties, making the development of efficient synthetic routes to these molecules a key focus for researchers. 2,5,6-Trichloro-4-methylnicotinonitrile is a versatile intermediate for the synthesis of highly substituted thienopyridines. The presence of multiple reactive chloro-substituents and a nitrile group allows for a variety of synthetic transformations, leading to a diverse range of thienopyridine derivatives.
This document provides detailed protocols for the synthesis of a 3-aminothieno[2,3-b]pyridine derivative from this compound, a key step in the elaboration of more complex molecules for drug discovery.
Core Synthesis Pathway
The primary synthetic strategy involves the reaction of this compound with a sulfur-containing nucleophile, such as ethyl thioglycolate, followed by an intramolecular cyclization to construct the fused thiophene ring. This approach, a variation of the Fiesselmann thiophene synthesis, is a robust method for the preparation of substituted thienopyridines.
Caption: Proposed synthesis of a thienopyridine from this compound.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-amino-5,6-dichloro-4-methylthieno[2,3-b]pyridine-2-carboxylate
This protocol details the one-pot synthesis of a key thienopyridine intermediate from this compound and ethyl thioglycolate.
Materials:
-
This compound
-
Ethyl thioglycolate
-
Sodium hydride (60% dispersion in mineral oil) or Potassium Carbonate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.2 eq.) in anhydrous DMF.
-
Addition of Thioglycolate: Cool the suspension to 0 °C in an ice bath. Slowly add ethyl thioglycolate (1.1 eq.) dropwise via the dropping funnel. Stir the mixture at 0 °C for 30 minutes.
-
Addition of Starting Material: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ethyl 3-amino-5,6-dichloro-4-methylthieno[2,3-b]pyridine-2-carboxylate.
Data Presentation
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Ethyl thioglycolate |
| Base | Sodium Hydride or Potassium Carbonate |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 60-70 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 65-75% |
| Purification Method | Silica Gel Column Chromatography |
Workflow Diagram
Caption: Step-by-step workflow for the synthesis of the thienopyridine intermediate.
Application in Drug Discovery
The resulting ethyl 3-amino-5,6-dichloro-4-methylthieno[2,3-b]pyridine-2-carboxylate is a highly valuable intermediate for the synthesis of a diverse library of thienopyridine derivatives. The amino group at the 3-position can be readily acylated, alkylated, or used in cyclization reactions to introduce a wide range of functional groups. The two remaining chloro-substituents at positions 5 and 6 can be further functionalized through various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, or Sonogashira couplings, allowing for the introduction of aryl, heteroaryl, alkyl, or amino substituents.
This multi-faceted functionalization potential enables the exploration of the chemical space around the thienopyridine scaffold, which is crucial for establishing structure-activity relationships (SAR) and optimizing the potency and selectivity of drug candidates.
Signaling Pathway Context
Thienopyridine derivatives have been investigated as inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. For example, inhibition of a specific kinase in a cancer-related pathway can block downstream signaling and induce apoptosis in tumor cells.
Caption: General kinase signaling pathway and point of inhibition by a thienopyridine.
The ability to synthesize a wide array of thienopyridine analogs from this compound provides medicinal chemists with the tools to develop potent and selective inhibitors for various therapeutic targets.
Application Notes and Protocols for the Synthesis of M4 Muscarinic Receptor Potentiators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental procedures for the synthesis, purification, and characterization of positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor (M4R). The protocols are intended to guide researchers in the development of novel therapeutics targeting the M4R for neurological and psychiatric disorders.
Introduction to M4 Muscarinic Receptor Potentiators
The M4 muscarinic receptor, a G protein-coupled receptor (GPCR), is a key target for the treatment of various central nervous system disorders, including schizophrenia and Parkinson's disease.[1][2] Positive allosteric modulators of the M4 receptor offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous neurotransmitter acetylcholine, rather than directly activating it.[3][4][5] This approach can provide greater subtype selectivity and a more favorable side-effect profile compared to orthosteric agonists.[1][6] This document outlines the synthetic procedures for a well-characterized class of M4 PAMs based on the thieno[2,3-b]pyridine scaffold, exemplified by compounds such as VU0152100.[4][7]
M4 Muscarinic Receptor Signaling Pathway
Upon activation by acetylcholine, the M4 receptor primarily couples to the Gαi/o family of G proteins. This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][8] This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.[1] Positive allosteric modulators bind to a site on the receptor distinct from the acetylcholine binding site and enhance the affinity and/or efficacy of acetylcholine.[3][5]
Caption: M4 Muscarinic Receptor Signaling Pathway.
Experimental Workflow for M4 Potentiator Synthesis and Screening
The overall workflow for the development of M4 potentiators involves chemical synthesis, purification, characterization, and pharmacological evaluation. The process begins with the synthesis of a focused library of compounds, followed by high-throughput screening to identify active compounds. Hits are then subjected to more detailed pharmacological characterization to determine their potency, efficacy, and selectivity.
Caption: Experimental Workflow for M4 Potentiator Development.
Synthesis Protocols
The following protocols are based on the synthesis of M4 PAMs with a thieno[2,3-b]pyridine core, such as VU0152100 and its analogs.[4][7][9]
General Materials and Methods
-
Reagents and Solvents: All reagents should be purchased from commercial suppliers and used without further purification unless otherwise noted. Anhydrous solvents should be used for reactions sensitive to moisture.
-
Chromatography: Thin-layer chromatography (TLC) should be performed on silica gel plates. Flash column chromatography should be carried out using silica gel (230-400 mesh). High-performance liquid chromatography (HPLC) can be used for final purification and purity analysis.[9]
-
Analytical Instrumentation: Nuclear magnetic resonance (NMR) spectra (¹H and ¹³C) should be recorded on a 400 MHz or higher spectrometer. High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the synthesized compounds.[9]
Synthesis of the Thieno[2,3-b]pyridine Core
A common route to the 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide scaffold is outlined below.
Scheme 1: Synthesis of the Thieno[2,3-b]pyridine Core
-
Step 1: Synthesis of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile.
-
To a solution of 2-cyanothioacetamide and acetylacetone in methanol, add a solution of potassium hydroxide in methanol.
-
Heat the reaction mixture at reflux.
-
After cooling, acidify the mixture with hydrochloric acid to precipitate the product.
-
Filter and wash the solid to obtain the desired product.[9]
-
-
Step 2: Synthesis of 2-chloro-4,6-dimethyl-nicotinonitrile.
-
Treat the product from Step 1 with a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Heat the reaction mixture.
-
Carefully quench the reaction with ice and neutralize to precipitate the product.
-
Filter and dry the solid.
-
-
Step 3: Synthesis of the 3-aminothieno[2,3-b]pyridine ester.
-
React the product from Step 2 with ethyl thioglycolate in the presence of a base like sodium ethoxide in ethanol.
-
Heat the reaction mixture at reflux.
-
Cool the reaction and add water to precipitate the product.
-
Filter and recrystallize to obtain the ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate.
-
Amide Coupling to Generate Final Products
Scheme 2: Amide Coupling
-
Step 4: Hydrolysis of the ester.
-
Hydrolyze the ester from Step 3 to the corresponding carboxylic acid using a base such as sodium hydroxide in a mixture of ethanol and water, followed by acidic workup.
-
-
Step 5: Amide coupling.
-
Couple the carboxylic acid from Step 4 with a variety of primary or secondary amines using a standard peptide coupling reagent such as 1-hydroxybenzotriazole (HOBt) and N,N'-dicyclohexylcarbodiimide (DCC) or a carbodiimide-based resin in a solvent like dichloromethane (CH₂Cl₂).[4]
-
The reaction is typically carried out at room temperature.
-
After the reaction is complete, filter off the urea byproduct and purify the crude product by flash chromatography or HPLC to yield the final M4 potentiator.[4]
-
Pharmacological Characterization Protocols
Cell Culture
-
Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells stably expressing the human or rat M4 muscarinic receptor are commonly used.[7][10][11]
-
For assays measuring Gαi/o coupling, cells can be co-transfected with a chimeric G protein such as Gαqi5, which redirects the signal to the Gαq pathway, enabling measurement via intracellular calcium mobilization.[7]
-
Cells should be maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
In Vitro Functional Assays
5.2.1. Calcium Mobilization Assay
This is a common high-throughput screening assay to identify M4 PAMs.[7][12][13]
-
Principle: In cells co-expressing the M4 receptor and a chimeric G protein (e.g., Gαqi5), receptor activation leads to an increase in intracellular calcium ([Ca²⁺]i).
-
Procedure:
-
Plate the cells in 96- or 384-well plates.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Add the test compound (potential PAM) at various concentrations.
-
Stimulate the cells with a sub-maximal (EC₂₀) concentration of acetylcholine.
-
Measure the fluorescence intensity using a plate reader (e.g., FLIPR).
-
Data is typically normalized to the maximal response induced by a saturating concentration of acetylcholine.[4]
-
5.2.2. Concentration-Response Curves and Fold-Shift Analysis
-
To determine the potency (EC₅₀) and efficacy of the PAMs, concentration-response curves are generated.[7]
-
Full acetylcholine concentration-response curves are performed in the absence and presence of a fixed concentration of the PAM.
-
The "fold-shift" is calculated as the ratio of the acetylcholine EC₅₀ in the absence of the PAM to the EC₅₀ in the presence of the PAM. A larger fold-shift indicates a greater potentiation effect.[7]
Data Presentation
The following tables summarize representative data for a series of M4 PAMs based on the thieno[2,3-b]pyridine scaffold.
Table 1: Structure-Activity Relationship of VU0152100 Analogs [4][7]
| Compound | R-group | EC₅₀ (nM) at rM4 | ACh Fold Shift |
| VU10010 | 4-chlorobenzyl | 400 ± 100 | 47 |
| VU0152100 | 4-methoxybenzyl | 380 ± 93 | 70 |
| VU0152099 | 3,4-methylenedioxybenzyl | 403 ± 117 | 30 |
| Analog 1 | 4-fluorobenzyl | >10,000 | - |
| Analog 2 | 4-(trifluoromethyl)benzyl | 1,200 ± 200 | 15 |
Table 2: In Vitro Pharmacological Profile of VU0152100 [4]
| Receptor Subtype | Agonist Activity (EC₅₀) | Potentiator Activity (EC₅₀) |
| M1 | No activity up to 30 µM | No potentiation |
| M2 | No activity up to 30 µM | No potentiation |
| M3 | No activity up to 30 µM | No potentiation |
| M4 | No agonist activity | 1.9 ± 0.2 µM |
| M5 | No activity up to 30 µM | No potentiation |
Conclusion
The protocols and data presented provide a comprehensive guide for the synthesis and evaluation of M4 muscarinic receptor potentiators. By following these procedures, researchers can systematically synthesize novel compounds, assess their pharmacological properties, and advance the development of new therapies for CNS disorders. The iterative process of synthesis, testing, and SAR analysis is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.
References
- 1. What are M4 receptor agonists and how do they work? [synapse.patsnap.com]
- 2. M4 muscarinic receptor signaling ameliorates striatal plasticity deficits in models of L-DOPA-induced dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and pharmacological evaluation of novel M4 muscarinic receptor positive allosteric modulators for schizophrenia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Structure–Activity Relationships of Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. High-Throughput Screening for Allosteric Modulators of GPCRs. | Semantic Scholar [semanticscholar.org]
- 13. High-Throughput Screening for Allosteric Modulators of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
Laboratory Scale Preparation of 2,5,6-Trichloro-4-methylnicotinonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of 2,5,6-Trichloro-4-methylnicotinonitrile, a valuable intermediate in the preparation of various pharmaceutical compounds. The synthesis is a multi-step process commencing from readily available starting materials.
Overview of the Synthetic Pathway
The preparation of this compound is accomplished through a three-step synthetic sequence. The process begins with the synthesis of the precursor 2,6-dihydroxy-4-methylnicotinonitrile. This intermediate subsequently undergoes a dichlorination reaction to yield 2,6-dichloro-4-methylnicotinonitrile. The final step involves the selective chlorination of the dichloro-intermediate at the 5-position to afford the desired product.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2,6-dihydroxy-4-methylnicotinonitrile
This procedure is adapted from the synthesis of analogous 2,6-dihydroxypyridine derivatives.
Materials:
-
2-Cyanoacetamide
-
Ethyl 2-methylacetoacetate
-
Sodium methoxide
-
Methanol
-
Hydrochloric acid (concentrated)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium methoxide in methanol.
-
To this solution, add 2-cyanoacetamide and stir until it is completely dissolved.
-
Slowly add ethyl 2-methylacetoacetate to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and slowly acidify with concentrated hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold methanol, and dry under vacuum to yield 2,6-dihydroxy-4-methylnicotinonitrile.
Step 2: Synthesis of 2,6-dichloro-4-methylnicotinonitrile
This step involves the conversion of the dihydroxy-intermediate to the dichloro-derivative using a chlorinating agent.[1]
Materials:
-
2,6-dihydroxy-4-methylnicotinonitrile
-
Phosphorus oxychloride (POCl₃)
-
Pressure tube (if required)
-
Crushed ice
-
Dichloromethane
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive and toxic reagents.
-
In a suitable reaction vessel, carefully add 2,6-dihydroxy-4-methylnicotinonitrile (1.0 eq) to an excess of phosphorus oxychloride (e.g., 5-10 eq).
-
The reaction mixture is then heated. A reported procedure for a similar substrate involves heating in a sealed pressure tube to 180°C for 6 hours.[1] Alternatively, refluxing the mixture at a lower temperature for a longer duration may be attempted, with careful monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
A solid precipitate of 2,6-dichloro-4-methylnicotinonitrile will form.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Step 3: Synthesis of this compound
The final step is the chlorination of the 2,6-dichloro-intermediate at the 5-position. This procedure is based on the synthesis of a structurally similar compound.[2]
Materials:
-
2,6-dichloro-4-methylnicotinonitrile
-
Phosphoryl chloride (POCl₃)
-
Tetramethylammonium chloride
-
Dichloromethane
-
Heptane
-
Activated charcoal
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood.
-
To a solution of 2,6-dichloro-4-methylnicotinonitrile (1.0 eq) in dichloromethane, add phosphoryl chloride and tetramethylammonium chloride.
-
Heat the suspension to a moderate temperature (e.g., 85°C for a similar reaction) and stir for several hours, monitoring the reaction by TLC.[2]
-
Once the reaction is complete, remove the excess phosphoryl chloride by distillation under reduced pressure.
-
Cool the reaction mixture and dilute with dichloromethane.
-
Wash the organic solution with water, dry over anhydrous sodium sulfate, and treat with activated charcoal to remove colored impurities.
-
Filter off the charcoal and perform a solvent swap to heptane by distillation.
-
Cool the heptane solution to induce crystallization. The resulting crystals of this compound can be isolated by filtration, washed with cold heptane, and dried.
Data Presentation
| Step | Product Name | Starting Material(s) | Reagent(s) | Typical Yield | Purity |
| 1 | 2,6-dihydroxy-4-methylnicotinonitrile | 2-Cyanoacetamide, Ethyl 2-methylacetoacetate | Sodium methoxide, Methanol, HCl | - | - |
| 2 | 2,6-dichloro-4-methylnicotinonitrile | 2,6-dihydroxy-4-methylnicotinonitrile | Phosphorus oxychloride | 92%[1] | High |
| 3 | This compound | 2,6-dichloro-4-methylnicotinonitrile | Phosphoryl chloride, Tetramethylammonium chloride | 88-91%[2] | High |
Note: Yields are based on analogous reactions and may vary depending on the specific reaction conditions.
Experimental Workflow Diagram
References
HPLC and LC-MS methods for 2,5,6-Trichloro-4-methylnicotinonitrile analysis
An Application Note and Protocol for the Analysis of 2,5,6-Trichloro-4-methylnicotinonitrile by HPLC and LC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed methodologies for the quantitative analysis of this compound, a key intermediate in the synthesis of novel pharmaceuticals, using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols outlined below are designed to offer robust and reproducible methods for the determination of purity, quantification, and identification of related substances. These methods are critical for quality control in drug development and manufacturing processes.
Introduction
This compound is a substituted pyridinecarbonitrile derivative.[1][2] Its chemical structure and properties necessitate reliable analytical methods for its characterization and quantification in various sample matrices. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard approach for determining the purity and concentration of such compounds. For higher sensitivity and specificity, especially in complex matrices or for impurity profiling, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. This application note details validated starting methods for both techniques.
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a reversed-phase HPLC method for the quantitative analysis of this compound.
2.1. Experimental Protocol: HPLC
2.1.1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard: this compound reference standard.
2.1.2. Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range.
2.1.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-15 min, 30-90% B15-20 min, 90% B20-21 min, 90-30% B21-25 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
2.2. Data Presentation: HPLC Method Validation Summary
The following table summarizes the typical validation parameters for this HPLC method, in accordance with ICH guidelines.[3][4]
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
For more selective and sensitive detection, an LC-MS method is provided. This is particularly useful for identifying and quantifying impurities and degradation products at trace levels.
3.1. Experimental Protocol: LC-MS
3.1.1. Instrumentation and Materials
-
LC-MS system with a binary pump, autosampler, column oven, and a mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight).
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Diluent: Acetonitrile/Water (50:50, v/v).
3.1.2. Sample and Standard Preparation Prepare standards and samples as described in the HPLC section (2.1.2), but at lower concentrations suitable for the sensitivity of the mass spectrometer (e.g., 1 ng/mL to 1000 ng/mL).
3.1.3. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-10 min, 20-95% B10-12 min, 95% B12-12.1 min, 95-20% B12.1-15 min, 20% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 220.9 (for [M+H]⁺ of C₇H₃Cl₃N₂) |
| Product Ions (for MRM) | To be determined by infusion of the standard. |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
3.2. Data Presentation: LC-MS Method Validation Summary
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 1000 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
| Limit of Detection (LOD) | 0.2 ng/mL |
| Limit of Quantitation (LOQ) | 0.6 ng/mL |
Visualization of Experimental Workflow and Method Validation
The following diagrams illustrate the general experimental workflow for sample analysis and the logical relationship of the analytical method validation parameters.
Caption: General workflow for the analysis of this compound.
Caption: Logical relationship of analytical method validation parameters.
Conclusion
The HPLC and LC-MS methods detailed in this application note provide a robust framework for the analysis of this compound. The HPLC method is suitable for routine quality control and quantification, while the LC-MS method offers enhanced sensitivity and selectivity for trace-level analysis and impurity identification. Proper method validation according to the principles outlined is essential to ensure reliable and accurate results in a regulated environment.
References
- 1. This compound | C7H3Cl3N2 | CID 33697879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. capotchem.cn [capotchem.cn]
- 3. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for Nucleophilic Substitution on 2,5,6-Trichloro-4-methylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for performing nucleophilic substitution reactions on 2,5,6-Trichloro-4-methylnicotinonitrile. The information is curated for professionals in chemical research and drug development, offering insights into reaction conditions, expected outcomes, and detailed procedural guidance.
Introduction
This compound is a highly functionalized pyridine derivative with multiple reactive sites for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the three chlorine atoms and the cyano group activates the pyridine ring, making it susceptible to attack by a variety of nucleophiles. Understanding the regioselectivity and optimizing reaction conditions are crucial for the successful synthesis of novel derivatives for potential applications in pharmaceuticals and materials science.
The chlorine atoms at the 2- and 6-positions are generally the most activated towards nucleophilic substitution due to the strong electron-withdrawing effect of the adjacent nitrogen atom in the pyridine ring. The chlorine at the 5-position is less reactive. The cyano group at the 3-position further enhances the electrophilicity of the ring, facilitating the substitution reactions.
This document outlines protocols for the substitution of a chlorine atom on the pyridine ring with amine and alkoxide nucleophiles, based on established principles of nucleophilic aromatic substitution on polychlorinated heteroaromatic systems.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for nucleophilic substitution reactions on this compound with representative amine and alkoxide nucleophiles. These conditions are extrapolated from reactions on structurally similar polychlorinated pyridines and pyrimidines.
Table 1: Reaction Conditions for Amination of this compound
| Nucleophile | Reagents & Conditions | Solvent | Temperature (°C) | Reaction Time (h) | Expected Major Product | Expected Yield (%) |
| Ammonia | NH3 (aq. or in alcohol) | Ethanol | 100-150 | 12-24 | 2-Amino-5,6-dichloro-4-methylnicotinonitrile | 60-80 |
| Primary Amine (e.g., Benzylamine) | Benzylamine (2-3 eq.), Triethylamine (1.5 eq.) | Toluene | 80-110 | 8-16 | 2-(Benzylamino)-5,6-dichloro-4-methylnicotinonitrile | 70-90 |
| Secondary Amine (e.g., Piperidine) | Piperidine (2-3 eq.) | Dioxane | 100 | 12-24 | 5,6-Dichloro-4-methyl-2-(piperidin-1-yl)nicotinonitrile | 75-95 |
Table 2: Reaction Conditions for Alkoxylation of this compound
| Nucleophile | Reagents & Conditions | Solvent | Temperature (°C) | Reaction Time (h) | Expected Major Product | Expected Yield (%) |
| Methoxide | Sodium Methoxide (1.1 eq.) or NaH (1.2 eq.) / Methanol (1.1 eq.) | Methanol or THF | 25-60 | 4-8 | 5,6-Dichloro-2-methoxy-4-methylnicotinonitrile | 80-95 |
| Ethoxide | Sodium Ethoxide (1.1 eq.) or NaH (1.2 eq.) / Ethanol (1.1 eq.) | Ethanol or THF | 25-65 | 4-12 | 5,6-Dichloro-2-ethoxy-4-methylnicotinonitrile | 75-90 |
| Phenoxide | Phenol (1.1 eq.), Potassium Carbonate (1.5 eq.) | DMF | 100-120 | 12-24 | 5,6-Dichloro-4-methyl-2-phenoxynicotinonitrile | 70-85 |
Experimental Protocols
The following are detailed, step-by-step protocols for the nucleophilic substitution on this compound with an amine and an alkoxide.
Protocol 1: Synthesis of 2-(Benzylamino)-5,6-dichloro-4-methylnicotinonitrile
Objective: To replace the chlorine atom at the 2-position of this compound with a benzylamino group.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous toluene.
-
Addition of Reagents: To the stirred solution, add triethylamine (1.5 eq.) followed by the dropwise addition of benzylamine (2.0 eq.).
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 8-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 2-(benzylamino)-5,6-dichloro-4-methylnicotinonitrile.
-
Characterization: Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Synthesis of 5,6-Dichloro-2-methoxy-4-methylnicotinonitrile
Objective: To replace the chlorine atom at the 2-position of this compound with a methoxy group.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methanol, anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Preparation of Sodium Methoxide (in situ):
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add anhydrous methanol (1.1 eq.) dropwise to the suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
-
Reaction:
-
To the freshly prepared sodium methoxide solution, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC.
-
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 5,6-dichloro-2-methoxy-4-methylnicotinonitrile.
-
Characterization: Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.
Visualizations
The following diagrams illustrate the general reaction pathway and the experimental workflows for the nucleophilic substitution reactions described.
Caption: General pathway for nucleophilic aromatic substitution.
Caption: Experimental workflow for the amination reaction.
Caption: Experimental workflow for the alkoxylation reaction.
Application Notes and Protocols for the Derivatization of 2,5,6-Trichloro-4-methylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of 2,5,6-trichloro-4-methylnicotinonitrile, a key intermediate in the synthesis of various heterocyclic compounds, particularly thieno[2,3-b]pyridines. Thieno[2,3-b]pyridines are a class of compounds with significant interest in medicinal chemistry, notably as allosteric potentiators of the M4 muscarinic receptor, which are targets for the treatment of neurological and psychiatric disorders. The protocols outlined below describe the synthesis of a 2-aminothieno[2,3-b]pyridine derivative via a Gewald-type reaction, a versatile and widely used method for the construction of substituted thiophenes.
Core Application: Synthesis of Thieno[2,3-b]pyridine Derivatives
The primary application for the derivatization of this compound lies in its conversion to the thieno[2,3-b]pyridine scaffold. The chloro-substituents on the pyridine ring offer multiple sites for further functionalization, allowing for the generation of diverse chemical libraries for drug discovery programs. The nitrile group is also a versatile handle for subsequent chemical transformations.
A key synthetic strategy involves the reaction of this compound with a sulfur nucleophile and an active methylene compound, followed by an intramolecular cyclization, characteristic of the Gewald reaction. This approach enables the efficient construction of the thiophene ring fused to the pyridine core.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5,6-dichloro-4-methylthieno[2,3-b]pyridine-3-carbonitrile
This protocol details the synthesis of a 2-aminothieno[2,3-b]pyridine derivative from this compound using elemental sulfur and malononitrile in the presence of a base.
Materials:
-
This compound
-
Malononitrile
-
Elemental Sulfur
-
Morpholine or Triethylamine
-
Ethanol
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Reflux condenser
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), malononitrile (1.2 eq), and elemental sulfur (1.2 eq) to ethanol (100 mL).
-
Addition of Base: To the stirred suspension, add morpholine (2.0 eq) or triethylamine (2.0 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. The precipitated product is collected by filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.
-
Drying: Dry the purified product under vacuum to obtain 2-amino-5,6-dichloro-4-methylthieno[2,3-b]pyridine-3-carbonitrile as a solid.
Quantitative Data Summary (Representative)
| Compound | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 2-Amino-5,6-dichloro-4-methylthieno[2,3-b]pyridine-3-carbonitrile | This compound | Malononitrile, Sulfur, Morpholine | Ethanol | 5 | 75 | >250 |
*Note: These values are representative and should be determined experimentally.
Characterization Data (Expected):
-
¹H NMR: Peaks corresponding to the methyl group protons and the amino group protons.
-
¹³C NMR: Signals for the carbon atoms of the pyridine and thiophene rings, the methyl group, and the nitrile group.
-
IR (cm⁻¹): Characteristic absorption bands for N-H stretching (amino group), C≡N stretching (nitrile group), and C-Cl stretching.
-
Mass Spectrometry (MS): Molecular ion peak corresponding to the calculated mass of the product.
Visualization of Synthetic Pathway
The following diagram illustrates the proposed synthetic pathway for the derivatization of this compound.
Caption: Synthetic pathway for the formation of a thieno[2,3-b]pyridine derivative.
Experimental Workflow
The logical flow of the experimental procedure is visualized below.
Caption: Step-by-step experimental workflow for the synthesis.
Further Derivatization and Applications
The resulting 2-amino-5,6-dichloro-4-methylthieno[2,3-b]pyridine-3-carbonitrile is a versatile intermediate for further synthesis. The amino group can be acylated, alkylated, or diazotized to introduce a variety of functional groups. The chloro atoms can be displaced by nucleophiles in nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of alkoxy, aryloxy, amino, or thioether moieties. These subsequent modifications are crucial for exploring the structure-activity relationship (SAR) in drug discovery programs targeting, for example, the M4 muscarinic receptor.
The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for structural diversification. The rich chemistry of this scaffold makes it a valuable building block for the synthesis of novel bioactive molecules.
Application Notes and Protocols for 2,5,6-Trichloro-4-methylnicotinonitrile in Agrochemical Research
Disclaimer: The following information is based on the potential application of 2,5,6-Trichloro-4-methylnicotinonitrile as a chemical intermediate. There is currently no direct evidence of its use as an active agrochemical ingredient. The protocols and pathways described are hypothetical and based on established chemical principles for the synthesis of related, biologically active compounds.
I. Application Notes
Compound: this compound CAS Number: 63195-39-1 Molecular Formula: C₇H₃Cl₃N₂
Primary Application: A versatile chemical intermediate for the synthesis of heterocyclic compounds, particularly thieno[2,3-b]pyridines, which are investigated for their potential agrochemical properties.
Rationale for Use in Agrochemical Research: this compound possesses multiple reactive sites that make it a valuable scaffold for combinatorial chemistry in the development of new agrochemicals. The three chlorine atoms on the pyridine ring can be selectively substituted, and the nitrile group is a key functional group for cyclization reactions to form fused ring systems. Thienopyridine derivatives, which can be synthesized from nicotinonitrile precursors, have shown promise as insecticidal and fungicidal agents. The specific substitution pattern on the resulting thienopyridine core is critical for its biological activity, and this compound offers a unique starting point for creating a diverse library of such compounds.
II. Proposed Synthetic Pathway for a Hypothetical Agrochemical Candidate
The following section outlines a hypothetical synthetic route from this compound to a substituted thieno[2,3-b]pyridine, a class of compounds with known agrochemical potential. This proposed pathway utilizes the Gewald reaction, a common method for synthesizing substituted 2-aminothiophenes, which are precursors to thienopyridines.
Caption: Proposed synthetic pathway to a thienopyridine.
III. Experimental Protocols
A. Synthesis of a Hypothetical 2-Amino-5,6-dichloro-4-methylthieno[2,3-b]pyridine-3-carbonitrile
This protocol details the hypothetical synthesis of a thienopyridine derivative from this compound via a modified Gewald reaction.
Materials:
-
This compound
-
Ethyl thioglycolate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Toluene
-
Hydrochloric acid (1 M)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: A solution of sodium ethoxide is prepared by carefully adding sodium metal (1.1 eq) to anhydrous ethanol under a nitrogen atmosphere in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel.
-
Addition of Reactants: To the freshly prepared sodium ethoxide solution, a solution of this compound (1.0 eq) in anhydrous ethanol is added dropwise at room temperature.
-
Ethyl thioglycolate (1.1 eq) is then added dropwise to the reaction mixture.
-
Reaction: The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with 1 M HCl, water, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure hypothetical 2-Amino-5,6-dichloro-4-methylthieno[2,3-b]pyridine-3-carbonitrile.
B. In-vitro Fungicidal Activity Assay
This protocol describes a general method for assessing the fungicidal activity of the synthesized hypothetical compound.
Materials:
-
Synthesized hypothetical thienopyridine compound
-
Target fungal species (e.g., Botrytis cinerea, Fusarium oxysporum)
-
Potato Dextrose Agar (PDA) medium
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes
-
Micropipettes
-
Incubator
Procedure:
-
Preparation of Stock Solution: A stock solution of the hypothetical thienopyridine compound is prepared in DMSO at a concentration of 10 mg/mL.
-
Preparation of Media: Autoclaved PDA medium is cooled to approximately 45-50 °C. The stock solution of the test compound is added to the molten PDA to achieve final concentrations (e.g., 10, 50, 100 µg/mL). A control plate containing only DMSO is also prepared.
-
Inoculation: A 5 mm mycelial disc of the target fungus, taken from the edge of an actively growing culture, is placed at the center of each PDA plate.
-
Incubation: The plates are incubated at 25 ± 2 °C for 5-7 days.
-
Data Collection: The radial growth of the fungal colony is measured in millimeters. The percentage of inhibition is calculated using the formula:
-
Inhibition (%) = [(C - T) / C] × 100
-
Where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treatment group.
-
-
Data Analysis: The EC₅₀ (half maximal effective concentration) value is determined by probit analysis of the concentration-response data.
IV. Quantitative Data of Related Agrochemicals
The following table summarizes the biological activity of known thienopyridine and related heterocyclic compounds, illustrating the potential of this chemical class in agrochemical applications.
| Compound/Derivative Class | Target Organism | Activity Metric | Value | Reference |
| Thienopyridine derivatives | Aphis gossypii (nymphs) | LC₅₀ | Varies with substitution, some show high activity | [1] |
| Thienopyridine derivatives | Aphis gossypii (adults) | LC₅₀ | Varies with substitution, some show high activity | [1] |
| Thienopyrimidine derivatives | Candida albicans | Zone of Inhibition | 11-26 mm | [2] |
| Thienopyrimidine derivatives | Aspergillus niger | Zone of Inhibition | 15-30 mm | [2] |
V. Diagrams
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5,6-Trichloro-4-methylnicotinonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,5,6-Trichloro-4-methylnicotinonitrile synthesis. The information is based on established chemical principles and data from related nicotinonitrile syntheses.
Troubleshooting Guide
Low or no product yield, incomplete reactions, and the formation of impurities are common challenges in organic synthesis. This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive chlorinating agent (e.g., phosphorus oxychloride, phosphorus pentachloride). | Use fresh or properly stored chlorinating agents. Ensure anhydrous conditions as these reagents are sensitive to moisture. |
| Incorrect reaction temperature. | Optimize the reaction temperature. For chlorination reactions using POCl₃, temperatures are often elevated (e.g., 80-110 °C) to drive the reaction to completion.[1] | |
| Inefficient catalyst or incorrect catalyst loading. | Screen different catalysts such as organic bases (e.g., pyridine, triethylamine) or Lewis acids, and optimize the catalyst concentration.[2] | |
| Incomplete Reaction | Insufficient reaction time. | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. |
| Poor mixing of reactants. | Ensure efficient stirring, especially for heterogeneous mixtures. | |
| Formation of Impurities | Side reactions due to high temperatures. | Lower the reaction temperature and monitor for changes in the impurity profile. A gradual increase in temperature might be necessary to find the optimal balance between reaction rate and selectivity. |
| Presence of water or other nucleophiles. | Conduct the reaction under strictly anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon). | |
| Over-chlorination or under-chlorination. | Carefully control the stoichiometry of the chlorinating agent. A stepwise addition of the chlorinating agent may improve selectivity. | |
| Difficult Product Isolation/Purification | Product is an oil or difficult to crystallize. | Attempt purification by column chromatography using a suitable solvent system. If crystallization is desired, try different solvents or solvent mixtures, and consider techniques like seeding. |
| Co-elution of impurities during chromatography. | Optimize the chromatography conditions by trying different stationary phases (e.g., alumina instead of silica gel) or a more selective eluent system. |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common precursor for similar chlorinated nicotinonitriles is often a corresponding hydroxypyridine or aminopyridine derivative, which is then subjected to chlorination and other functional group transformations. The exact starting material can vary depending on the overall synthetic route.
Q2: Which chlorinating agents are most effective for this synthesis?
Phosphorus oxychloride (POCl₃) is a widely used and effective chlorinating agent for converting hydroxypyridines to chloropyridines.[1][3] In some cases, a mixture of phosphorus oxychloride and phosphorus pentachloride (PCl₅) can be used to enhance the chlorination efficiency.[1] The choice of reagent can influence the reaction conditions and the final yield.
Q3: How can I minimize the formation of byproducts during the chlorination step?
To minimize byproducts, it is crucial to control the reaction temperature and the stoichiometry of the chlorinating agent.[1] Running the reaction under an inert atmosphere can prevent side reactions with atmospheric moisture and oxygen. The purity of the starting materials and solvents is also critical.
Q4: What purification techniques are recommended for this compound?
Purification is typically achieved through recrystallization or column chromatography. For recrystallization, a suitable solvent or solvent mixture must be identified. For column chromatography, a common stationary phase is silica gel with an eluent system typically composed of a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate).
Q5: Are there any specific safety precautions I should take during this synthesis?
Yes, chlorinating agents like phosphorus oxychloride and phosphorus pentachloride are corrosive and react violently with water, releasing toxic gases.[4] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
Quantitative Data on Related Syntheses
The following table summarizes yield data from the synthesis of related chloro-substituted nicotinonitriles, which can provide insights into optimizing the synthesis of this compound.
| Product | Starting Material | Reagents/Catalyst | Conditions | Yield (%) | Reference |
| 2-Chloro-4-methylnicotinonitrile | 2-Cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide | POCl₃ | Reflux (105-110 °C), 5h | 63 | [1] |
| 2-Chloro-4-methylnicotinonitrile | 2-Cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide | POCl₃ | 80-85 °C | 37.6 | [1] |
| 2-Chloro-4-methylnicotinonitrile | 2-Cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide | POCl₃ (1.5 eq), PCl₅ (0.5 eq) | Not specified | 62 | [1] |
| 2-Chloronicotinonitrile | Nicotinamide | PCl₅, POCl₃ | 100-105 °C | 35-39 | [4] |
Experimental Protocols
Below is a general experimental protocol for a chlorination reaction to synthesize a chloronicotinonitrile derivative. This should be adapted and optimized for the specific synthesis of this compound.
General Procedure for Chlorination using Phosphorus Oxychloride
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a thermometer, add the hydroxy-nicotinonitrile precursor.
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen), slowly add phosphorus oxychloride (POCl₃) to the starting material with stirring. The reaction can be exothermic.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) and maintain it for the required time (typically several hours).[1][3] Monitor the reaction progress by TLC or HPLC.
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Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and should be done in a fume hood.
-
Neutralization: Neutralize the acidic aqueous solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure this compound.
Visualizations
References
- 1. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]
- 2. US6197964B1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers - Google Patents [patents.google.com]
- 3. 2-chloro-4-methyl-6-phenylnicotinonitrile synthesis - chemicalbook [chemicalbook.com]
- 4. orgsyn.org [orgsyn.org]
Technical Support Center: Purification of 2,5,6-Trichloro-4-methylnicotinonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2,5,6-Trichloro-4-methylnicotinonitrile.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is an orange or brown solid. What are the likely impurities?
A1: The coloration of your crude product likely indicates the presence of residual reagents, byproducts from the synthesis, or degradation products. Common impurities from related synthetic routes can include unreacted starting materials, partially chlorinated intermediates, and polymeric or tarry substances formed at high reaction temperatures.
Q2: What are the recommended primary purification methods for this compound?
A2: The two primary methods for purifying crude this compound are recrystallization and column chromatography. The choice between these methods will depend on the nature and quantity of the impurities, as well as the desired final purity.
Q3: How do I choose the best recrystallization solvent?
A3: An ideal recrystallization solvent will dissolve the crude product at an elevated temperature but have low solubility for it at room temperature or below. It is recommended to perform small-scale solvent screening with a variety of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, toluene, and mixtures with water) to identify the optimal system for your specific crude material.
Q4: My compound does not crystallize from any single solvent. What should I do?
A4: If a single solvent is not effective, a binary solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble) can be employed. Dissolve the crude product in a minimal amount of the "good" solvent at an elevated temperature, and then slowly add the "poor" solvent until turbidity persists. Allow the solution to cool slowly.
Q5: When is column chromatography the preferred method of purification?
A5: Column chromatography is recommended when dealing with complex mixtures of impurities, impurities with similar solubility to the desired product, or when very high purity is required. It is particularly effective at separating closely related structural analogs.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Oily residue forms instead of crystals. | - The boiling point of the solvent is too high. - The presence of insoluble, low-melting impurities. - Cooling the solution too rapidly. | - Switch to a lower-boiling point solvent. - Attempt to remove insoluble impurities by hot filtration before cooling. - Allow the solution to cool to room temperature slowly, followed by further cooling in an ice bath or refrigerator. |
| Low recovery of the purified product. | - The chosen solvent has too high a solubility for the product at low temperatures. - Too much solvent was used during dissolution. - Premature crystallization during hot filtration. | - Re-cool the filtrate for an extended period or place it in a freezer to maximize crystal formation. - Concentrate the filtrate and cool again to recover more product. - Ensure the filtration apparatus is pre-heated to prevent premature crystallization. |
| Poor purity after a single recrystallization. | - The impurity has very similar solubility characteristics to the product. - Co-crystallization of the impurity with the product. | - Perform a second recrystallization, potentially using a different solvent system. - Consider a preliminary purification step, such as an activated carbon treatment to remove colored impurities, before recrystallization. - If purity remains low, column chromatography may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of the product from impurities (overlapping bands). | - Inappropriate solvent system (eluent). - Column was overloaded with crude material. - The column was not packed properly (channeling). | - Optimize the eluent system using thin-layer chromatography (TLC) to achieve a good separation of spots. - Reduce the amount of crude material loaded onto the column. - Repack the column carefully, ensuring a uniform and compact stationary phase. |
| The product is not eluting from the column. | - The eluent is not polar enough to move the product down the column. | - Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| Cracked or channeled silica gel bed. | - The column ran dry at some point. - The solvent system was changed too abruptly, causing thermal stress. | - Ensure the silica gel bed is always covered with solvent. - When running a solvent gradient, introduce the change in polarity gradually. |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Methanol)
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture gently on a hotplate with stirring until the solid completely dissolves.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least 30 minutes.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).
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Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform packing without air bubbles.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed product to the top of the column.
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Elution: Begin eluting with the initial non-polar solvent system, collecting fractions.
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Gradient Elution (if necessary): Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.
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Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Quantitative Data
The following table summarizes typical results that can be expected from the purification of crude this compound. These values are illustrative and may vary depending on the initial purity of the crude material.
| Purification Method | Typical Purity (by HPLC) | Expected Yield | Notes |
| Single Recrystallization | >98% | 65-85% | Effective for removing less soluble or more soluble impurities. Multiple recrystallizations may be necessary for higher purity, which will lower the overall yield. |
| Column Chromatography | >99% | 50-75% | Excellent for removing structurally similar impurities. The yield can be lower due to product loss on the column. |
Visualizations
optimization of reaction parameters for 2,5,6-Trichloro-4-methylnicotinonitrile synthesis
This technical support guide provides troubleshooting advice and frequently asked questions for the synthesis of 2,5,6-Trichloro-4-methylnicotinonitrile. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common approach involves the multi-step synthesis starting from more readily available precursors, followed by chlorination steps. A potential precursor is 2-chloro-4-methylnicotinonitrile, which can be further chlorinated to obtain the desired product. The synthesis of 2-chloro-4-methylnicotinonitrile can begin with the condensation of (E)-4-(dimethylamino)yl-3-butene-2-ketone and malononitrile, followed by a chlorinating cyclization.
Q2: What are the key reaction parameters to control during the synthesis?
Key parameters to monitor and optimize include reaction temperature, reaction time, the choice and ratio of chlorinating agents, and the solvent. These factors can significantly influence the yield and purity of the final product.
Q3: What are some common side products, and how can they be minimized?
In pyridine synthesis, side products can arise from incomplete reactions, self-condensation of starting materials, or over-chlorination.[1] Careful control of reaction conditions, such as temperature and the stoichiometric ratio of reagents, is crucial to minimize the formation of these impurities.[1]
Q4: What purification techniques are most effective for this compound?
Purification of chlorinated pyridine derivatives can be challenging due to similar polarities of byproducts.[1] Common and effective techniques include:
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Crystallization: If the product is a solid, crystallization from a suitable solvent system is a highly effective method for achieving high purity.[1]
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Column Chromatography: This is a versatile technique for separating the target compound from impurities. Due to the basic nature of the pyridine ring, tailing on silica gel can be an issue, which may be mitigated by adding a small amount of a base like triethylamine to the eluent.[1]
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Distillation: For volatile derivatives, distillation can be an effective purification method.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient chlorinating agent. - Impure starting materials.[1] | - Increase reaction time or temperature, monitoring by TLC. - Experiment with different chlorinating agents (e.g., POCl₃, PCl₅, or a mixture). - Ensure the purity of all reagents before starting the synthesis.[1] |
| Formation of Multiple Products | - Reaction temperature is too high, leading to side reactions. - Incorrect stoichiometry of reagents. | - Lower the reaction temperature and monitor the reaction progress closely. - Carefully control the molar ratios of the reactants and chlorinating agents. |
| Difficulty in Product Isolation | - Product is soluble in the aqueous phase during workup. - Emulsion formation during extraction. | - Adjust the pH of the aqueous layer to ensure the product is in its neutral form before extraction. - Use a different organic solvent for extraction or add brine to break up emulsions. |
| Exothermic Reaction is Difficult to Control | - Reaction is too concentrated. - Rate of reagent addition is too fast. | - Dilute the reaction mixture with an appropriate inert solvent. - Add reagents dropwise with efficient cooling (e.g., using an ice bath).[1] |
| Product Degradation | - Exposure to high temperatures for extended periods. - Presence of strong acids or bases during workup. | - Minimize the reaction time at high temperatures. - Neutralize the reaction mixture carefully during the workup procedure. |
Experimental Protocols
Step 1: Synthesis of 2-Chloro-4-methylnicotinonitrile (Hypothetical Precursor)
This step is adapted from the synthesis of similar compounds.[2]
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Condensation: In a reaction vessel equipped with a stirrer and thermometer, combine (E)-4-(dimethylamino)yl-3-butene-2-ketone and malononitrile in a suitable solvent such as methanol.[2]
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Add a catalyst, for example, beta-alanine.[2]
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Stir the mixture at room temperature for 24 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture and isolate the intermediate product.
Step 2: Chlorination to this compound
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Chlorination: To the precursor from Step 1, add a chlorinating agent such as a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).[2]
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Heat the reaction mixture under reflux. The optimal temperature may range from 80 to 150 °C and should be determined experimentally.[2]
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The reaction time can vary from 1 to 24 hours. Monitor the reaction by TLC or GC-MS.[2]
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Workup: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into ice water to quench the excess chlorinating agent. This step is highly exothermic and generates HCl gas, so it must be performed in a well-ventilated fume hood.[2]
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane.[2]
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Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Summary of Reaction Parameters for Optimization
The following table summarizes key parameters that can be varied to optimize the synthesis, based on literature for related compounds.
| Parameter | Explored Range (from related syntheses) | Starting Point for Optimization |
| Chlorination Temperature | 0 - 150 °C[2] | 100 - 120 °C |
| Reaction Time | 1 - 24 hours[2] | 6 - 12 hours |
| Chlorinating Agent | POCl₃, PCl₅, or a mixture[2] | A mixture of POCl₃ (1.5 eq) and PCl₅ (0.5 eq) |
| Solvent | Toluene, Methanol, Dichloromethane[2] | Toluene or no solvent (neat) |
| Catalyst (for precursor) | Beta-alanine, Piperidine acetate[2] | Beta-alanine |
Visualizations
The following diagrams illustrate the general experimental workflow and a logical troubleshooting sequence.
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting workflow for optimizing the synthesis of this compound.
References
stability and degradation pathways of 2,5,6-Trichloro-4-methylnicotinonitrile
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability and degradation pathways of 2,5,6-Trichloro-4-methylnicotinonitrile.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental studies of this compound.
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly rapid degradation of the compound under ambient conditions. | The compound may be sensitive to light (photodegradation) or trace moisture leading to hydrolysis. | Store the compound in a desiccator, protected from light, and under an inert atmosphere (e.g., argon or nitrogen). Use freshly prepared solutions for experiments. |
| Inconsistent results in stability studies across different batches. | Impurities in different batches may be catalyzing degradation. The physical form (e.g., crystal size, amorphous content) may differ, affecting stability. | Characterize each batch thoroughly for purity and physical form before initiating stability studies. |
| Multiple unknown peaks appearing in the chromatogram during forced degradation studies. | This indicates the formation of several degradation products. The analytical method may not be specific enough to separate all degradants from the parent compound and each other. | Optimize the chromatographic method (e.g., change the column, mobile phase composition, gradient). Utilize a mass spectrometer (LC-MS) to obtain mass information for each peak to aid in identification. |
| No degradation is observed under stress conditions. | The stress conditions (e.g., acid/base concentration, temperature, peroxide concentration) may not be harsh enough. The compound might be highly stable under the tested conditions. | Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of stressor). Forced degradation studies aim for 5-20% degradation to demonstrate the method's stability-indicating nature.[1][2] |
| Mass balance issues, where the sum of the parent compound and degradants is less than 100%. | Some degradation products may not be eluting from the column or may not be detected by the detector (e.g., lack a chromophore for UV detection). The parent compound may have converted to a non-chromophoric or volatile substance. | Use a universal detector like a mass spectrometer or a charged aerosol detector. Check for volatile degradants using techniques like headspace GC-MS. |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
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Hydrolysis: The nitrile group can hydrolyze under acidic or basic conditions to form a carboxylic acid or an amide intermediate. The chlorine atoms on the pyridine ring can also undergo nucleophilic substitution with hydroxide ions, especially at elevated temperatures.
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Oxidation: The methyl group on the pyridine ring is susceptible to oxidation, potentially forming a carboxylic acid. The pyridine ring itself can also be oxidized, leading to ring-opening products.
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Photodegradation: Polychlorinated aromatic compounds are often susceptible to photodecomposition, which can involve reductive dechlorination (replacement of a chlorine atom with a hydrogen atom) or other rearrangements.[3][4]
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Thermal Degradation: At high temperatures, decomposition of the entire molecule can occur.[5]
Q2: What are the recommended stress conditions for forced degradation studies of this compound?
A2: Forced degradation studies are designed to accelerate the degradation process to identify potential degradants.[1][2] Typical conditions based on ICH guidelines are:
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M to 1 M HCl at room temperature, 50°C, or 80°C |
| Base Hydrolysis | 0.1 M to 1 M NaOH at room temperature, 50°C, or 80°C |
| Oxidation | 3% to 30% H₂O₂ at room temperature |
| Thermal Degradation | Dry heat at a temperature below the melting point (e.g., 105°C) |
| Photodegradation | Exposure to a combination of visible and UV light (e.g., 1.2 million lux hours and 200 watt hours/square meter) |
Q3: What analytical techniques are suitable for stability testing of this compound?
A3: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common starting point. However, to ensure specificity and to identify unknown degradation products, coupling HPLC with a mass spectrometer (LC-MS) is highly recommended.[6][7] Gas Chromatography-Mass Spectrometry (GC-MS) could also be useful if the compound or its degradants are volatile.
Q4: How can I identify the structure of the degradation products?
A4: The primary tool for structural elucidation of degradation products is mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS) to determine the elemental composition. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help in identifying the structure.[6][7] For definitive structural confirmation, isolation of the degradation product followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often required.
Experimental Protocols
Protocol 1: Forced Degradation Study - General Procedure
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Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
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Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the solution at 80°C for 24 hours.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the solution at 80°C for 24 hours.
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Oxidation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours.
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Thermal Degradation: Store a solid sample of the compound in an oven at 105°C for 48 hours.
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Photodegradation: Expose a solution of the compound (in a quartz cuvette) and a solid sample to a photostability chamber.
-
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Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute the samples to a suitable concentration and analyze by a validated stability-indicating HPLC or LC-MS method.
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Data Evaluation: Calculate the percentage of degradation. Identify and quantify the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
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Column Selection: Start with a C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
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Mobile Phase: Use a gradient elution with a mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
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Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths to ensure all components are detected.
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Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method is considered stability-indicating if it can resolve the parent peak from all degradation product peaks and from any peaks originating from the placebo or excipients.
Visualizations
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forced degradation study of racecadotril: Effect of co-solvent, characterization of degradation products by UHPLC-Q-TOF-MS/MS, NMR and cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and minimizing byproducts in 2,5,6-Trichloro-4-methylnicotinonitrile reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2,5,6-Trichloro-4-methylnicotinonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for the synthesis of this compound involves the exhaustive chlorination of a suitable precursor, such as 4-methyl-2,6-dihydroxynicotinonitrile or 2,6-dichloro-4-methylnicotinonitrile. This transformation is typically achieved using a potent chlorinating agent, most commonly a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at elevated temperatures.[1][2][3]
Q2: What are the most common byproducts in this reaction?
The formation of byproducts is often related to incomplete chlorination or side reactions of the chlorinating agents. The most common byproducts include:
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Incompletely chlorinated intermediates: This can include mono- and di-chlorinated species such as 2-chloro-4-methylnicotinonitrile, 6-chloro-4-methylnicotinonitrile, and 2,6-dichloro-4-methylnicotinonitrile.
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Over-chlorinated byproducts: Chlorination of the methyl group can lead to the formation of 2,5,6-trichloro-4-(chloromethyl)nicotinonitrile.
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Hydrolysis products: Reaction quenching with water can lead to the hydrolysis of the nitrile group to an amide or carboxylic acid, or the hydrolysis of P-O-P byproducts to phosphoric acids.
Q3: How can I identify the main product and its byproducts?
A combination of analytical techniques is recommended for accurate identification:
-
High-Performance Liquid Chromatography (HPLC): Useful for separating the main product from byproducts and unreacted starting materials.
-
Mass Spectrometry (MS), often coupled with LC (LC-MS): Provides molecular weight information for the main product and impurities, aiding in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information to confirm the identity of the desired product and characterize the structure of unknown byproducts.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired product | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Insufficient amount of chlorinating agent. 4. Degradation of the product during workup. | 1. Monitor the reaction progress using TLC or HPLC. Extend the reaction time if necessary. 2. Optimize the reaction temperature. Temperatures are typically in the range of 110-180°C.[1][4] 3. Ensure a sufficient excess of the chlorinating agent (POCl₃/PCl₅) is used. 4. Perform the aqueous workup at low temperatures (e.g., pouring the reaction mixture onto ice) to minimize hydrolysis and degradation. |
| Presence of significant amounts of incompletely chlorinated byproducts | 1. Insufficient reaction time or temperature. 2. Inadequate amount or reactivity of the chlorinating agent. | 1. Increase the reaction time and/or temperature. 2. Increase the molar ratio of the chlorinating agent. The combination of POCl₃ and PCl₅ is often more effective than POCl₃ alone for exhaustive chlorination.[3][5] |
| Formation of over-chlorinated byproducts (e.g., chlorinated methyl group) | 1. Excessively high reaction temperature or prolonged reaction time. 2. Presence of radical initiators (e.g., light). | 1. Carefully control the reaction temperature and time. 2. Conduct the reaction in the absence of light. |
| Difficulties in purifying the final product | 1. Presence of polar byproducts. 2. Residual phosphorus-containing compounds. | 1. Use column chromatography on silica gel with a suitable eluent system (e.g., hexane/ethyl acetate) for purification. 2. After quenching, thoroughly wash the organic layer with water and saturated sodium bicarbonate solution to remove acidic impurities. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This is a general procedure and may require optimization based on the specific starting material and laboratory conditions.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add the starting material (e.g., 4-methyl-2,6-dihydroxynicotinonitrile or 2,6-dichloro-4-methylnicotinonitrile).
-
Addition of Reagents: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (POCl₃) followed by the portion-wise addition of phosphorus pentachloride (PCl₅). The reaction is exothermic.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 110-180°C) and stir for several hours.[1] Monitor the reaction progress by TLC or HPLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Analytical Method for In-Process Control and Final Product Analysis
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Visualizations
Caption: Plausible synthetic pathway for this compound.
Caption: Troubleshooting workflow for optimizing the synthesis.
Caption: Logical relationships in byproduct formation.
References
troubleshooting common issues in the synthesis of chlorinated pyridines
Technical Support Center: Synthesis of Chlorinated Pyridines
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of chlorinated pyridines.
Troubleshooting Guides
Issue 1: Low Yield of Chlorinated Pyridine
Question: I am getting a low yield of my desired chlorinated pyridine. What are the common causes and how can I improve it?
Answer:
Low yields in pyridine chlorination can stem from several factors, including incomplete reactions, suboptimal temperature control, and product loss during workup. Here are some common causes and recommended solutions:
-
Incomplete Reaction: The chlorination reaction may not have gone to completion.
-
Recommended Solution: Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Consider increasing the reaction time or the molar ratio of the chlorinating agent to the pyridine starting material to drive the reaction towards the desired product.[1]
-
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter that influences reaction rate and selectivity.
-
Recommended Solution: Optimize the reaction temperature based on the specific chlorination method. For instance, in the liquid-phase chlorination of 2-chloropyridine to 2,6-dichloropyridine, temperatures between 180°C and 250°C are often recommended.[2] For photochemical chlorination, a lower temperature range of 180°C to 300°C is generally used.[1]
-
-
Formation of Byproducts: The formation of unwanted isomers or over-chlorinated products can significantly reduce the yield of the desired product.
-
Recommended Solution: To minimize the formation of multiple isomers when starting from 2-chloropyridine, consider performing the reaction in the liquid phase without a catalyst at temperatures above 160°C.[2] When using pyridine N-oxide, phosphorus oxychloride (POCl3) in the presence of triethylamine can provide high regioselectivity for 2-chloropyridine.[3]
-
-
Loss of Product During Workup and Purification: Significant amounts of the product can be lost during extraction, distillation, or crystallization.
Issue 2: Formation of Multiple Isomers
Question: My reaction is producing a mixture of chlorinated pyridine isomers. How can I improve the regioselectivity?
Answer:
Controlling regioselectivity is a common challenge in pyridine chemistry due to the electronic nature of the ring. The position of chlorination is influenced by the reaction conditions and the starting material.
-
Starting Material: The choice of starting material can greatly influence the isomeric distribution.
-
Pyridine: Direct chlorination of pyridine often leads to a mixture of isomers.[4]
-
Pyridine N-oxide: Using pyridine N-oxide as a starting material activates the pyridine ring, primarily at the 2- and 4-positions, towards electrophilic substitution.[5][6] Subsequent deoxygenation yields the desired chlorinated pyridine.
-
2-Chloropyridine: When synthesizing 2,6-dichloropyridine, starting with 2-chloropyridine can provide higher selectivity compared to starting with pyridine.[2]
-
-
Reaction Conditions:
-
Temperature: High reaction temperatures in the direct chlorination of pyridine can lead to the formation of multiple isomers.[2]
-
Catalyst: The use of a catalyst in the liquid-phase chlorination of 2-chloropyridine can promote the formation of other isomers, such as 2,3- and 2,5-dichloropyridine.[2] Catalyst-free conditions at elevated temperatures can favor the formation of 2,6-dichloropyridine.[7]
-
Issue 3: Tar Formation
Question: My reaction mixture is turning into a dark, tarry mess. What causes this and how can I prevent it?
Answer:
Tar formation is a sign of decomposition and unwanted side reactions, often promoted by high temperatures and impurities.
-
High Reaction Temperatures: Especially in the direct chlorination of pyridine, high temperatures can lead to condensation and polymerization reactions, resulting in tar formation.[1][2]
-
Impurities in Starting Materials: The presence of impurities in the starting pyridine or chlorinated pyridine can act as catalysts for tar formation.[2]
-
Recommended Solution: Ensure the use of purified starting materials.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of chlorinated pyridines?
A1: Common starting materials include pyridine, substituted pyridines (like 2-chloropyridine), and pyridine N-oxides.[2][5][8] 2-Hydroxypyridine can also be used, which is chlorinated with phosphoryl chloride to yield 2-chloropyridine.[8]
Q2: What are the typical chlorinating agents used in these syntheses?
A2: A variety of chlorinating agents are used, including:
-
Chlorine gas (Cl₂) for direct chlorination.[2]
-
Phosphorus oxychloride (POCl₃), often used with pyridine N-oxide or hydroxypyridines.[3][9]
-
Oxalyl chloride ((COCl)₂), which can be used for the regioselective chlorination of pyridine N-oxides.[5][10]
-
Sulfuryl chloride (SO₂Cl₂).[3]
Q3: How can I purify my final chlorinated pyridine product?
A3: Purification strategies depend on the physical properties of the product and the impurities present. Common methods include:
-
Fractional Distillation: Effective for separating products with different boiling points.[2]
-
Distillation with Water and Sulfuric Acid: A specific method for purifying 2,6-dichloropyridine from byproducts like 2-chloropyridine.[1]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent is a powerful purification technique.[11]
-
Chromatography: Column chromatography can be used, but tailing may be an issue due to the basicity of pyridines. Adding a small amount of a base like triethylamine to the eluent can help mitigate this.[12]
Q4: What safety precautions should be taken during the synthesis of chlorinated pyridines?
A4: Chlorination reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Chlorine gas is highly toxic and corrosive.[13] Phosphorus oxychloride reacts violently with water. Always consult the Safety Data Sheet (SDS) for all reagents before starting an experiment.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 2,6-Dichloropyridine
| Starting Material | Chlorinating Agent | Temperature | Catalyst | Reported Yield | Reference |
| Pyridine | Chlorine Gas (gas phase) | 370-430 °C | None (Thermal) | Moderate | [1] |
| Pyridine | Chlorine Gas (gas phase) | 180-300 °C | UV light (Photochemical) | Up to 48% | [1][14] |
| 2-Chloropyridine | Chlorine Gas (liquid phase) | 180-250 °C | None | High | [2] |
| 2-Chloropyridine | Chlorine Gas (liquid phase) | 160-190 °C | Visible light | High conversion & selectivity | [14] |
Table 2: Regioselectivity in the Chlorination of Pyridine N-oxide
| Chlorinating Agent | Base | Solvent | Temperature | Major Product | Reported Yield | Reference |
| POCl₃ | Triethylamine | - | - | 2-Chloropyridine | 90% | [3] |
| (COCl)₂ | Triethylamine | CH₂Cl₂ | 0 °C | 2-Chloropyridine | High | [5][10] |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloropyridine from Pyridine N-oxide using POCl₃
This protocol describes the regiospecific chlorination of pyridine-N-oxide to 2-chloropyridine.[3]
Materials:
-
Pyridine-N-oxide
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a solution of pyridine-N-oxide in dichloromethane, add a stoichiometric amount of triethylamine.
-
Cool the mixture in an ice bath.
-
Slowly add phosphorus oxychloride to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for the specified time (monitor by TLC).
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Protocol 2: Synthesis of 2,6-Dichloropyridine from 2-Chloropyridine (Catalyst-Free)
This protocol is based on the high-temperature, catalyst-free chlorination for selective synthesis.[1][2]
Materials:
-
2-Chloropyridine
-
Chlorine gas
-
High-pressure reactor
Procedure:
-
Charge a high-pressure reactor with 2-chloropyridine.
-
Heat the reactor to a temperature between 195 °C and 200 °C.[1]
-
Introduce chlorine gas into the reactor at a controlled rate. The reaction is carried out at an elevated pressure to keep the reactants in the liquid phase.
-
Monitor the reaction progress by gas chromatography.
-
Once the desired conversion of 2-chloropyridine is achieved, stop the chlorine feed and cool the reactor to room temperature.
-
Carefully vent any excess chlorine.
-
The crude product can then be purified by fractional distillation.
Mandatory Visualization
Caption: General workflow for the synthesis of chlorinated pyridines.
Caption: Troubleshooting logic for low yield in pyridine chlorination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. US5112982A - Process for preparing 2,6-dichloropyridine - Google Patents [patents.google.com]
- 8. chempanda.com [chempanda.com]
- 9. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN105669535A - One-step synthesis method of 2-chloropyridine from N-pyridine oxide - Google Patents [patents.google.com]
- 11. CN1245167A - Process for separating chloropyridine product - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Production of 2,5,6-Trichloro-4-methylnicotinonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2,5,6-Trichloro-4-methylnicotinonitrile. The information is presented in a question-and-answer format to directly address potential challenges.
Disclaimer
The following experimental protocols and troubleshooting advice are based on established chemical principles and published methods for analogous compounds, as a detailed, publicly available synthesis protocol for this compound is not available. These guidelines should be adapted and optimized by qualified personnel in a controlled laboratory or manufacturing setting.
Proposed Synthetic Pathway
A plausible multi-step synthesis for this compound is proposed to provide a framework for the troubleshooting guide. This pathway begins with the formation of a substituted pyridone, followed by sequential chlorination and functional group transformations.
Technical Support Center: Optimizing 2,5,6-Trichloro-4-methylnicotinonitrile Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2,5,6-Trichloro-4-methylnicotinonitrile. The information is designed to address common challenges and optimize reaction outcomes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, a process that often involves the high-temperature chlorination of a 4-methylnicotinonitrile precursor.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Desired Product | Incomplete chlorination of the starting material or intermediates. | - Increase reaction temperature and/or pressure.- Extend reaction time.- Increase the molar ratio of the chlorinating agent.- Ensure the catalyst is active and not poisoned. |
| Decomposition of the starting material or product at high temperatures. | - Optimize the reaction temperature; avoid excessive heating.- Consider a stepwise chlorination at lower temperatures if feasible.- Use a more selective catalyst to minimize side reactions. | |
| Formation of Incompletely Chlorinated Byproducts | Insufficient activity of the catalyst or suboptimal reaction conditions. | - Screen different catalysts (e.g., various metal halides).- Increase catalyst loading.- Ensure homogenous mixing of the reaction mixture. |
| Short reaction time or insufficient amount of chlorinating agent. | - Monitor the reaction progress over time to determine the optimal duration.- Use a slight excess of the chlorinating agent. | |
| Poor Selectivity and Formation of Isomers | Reaction conditions favoring the formation of multiple chlorinated isomers. | - Explore different catalyst systems that may offer better regioselectivity.- Optimize the reaction temperature, as selectivity can be temperature-dependent. |
| Catalyst Deactivation | Poisoning of the catalyst by impurities in the starting materials or solvent. | - Use high-purity starting materials and solvents.- Pretreat the starting materials to remove potential catalyst poisons. |
| Sintering of the catalyst at high reaction temperatures. | - Choose a catalyst with higher thermal stability.- Consider a lower reaction temperature with a more active catalyst. |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the polychlorination of pyridine derivatives?
A1: The catalytic chlorination of pyridine rings to achieve a high degree of chlorination often requires robust catalysts that can withstand harsh reaction conditions. While specific catalysts for this compound are not widely published, related processes for preparing chlorinated pyridines have utilized metal-based catalysts. Iron catalysts are sometimes employed in high-temperature chlorinations with chlorine gas.
Q2: My reaction is producing a complex mixture of products. How can I improve the selectivity towards this compound?
A2: Improving selectivity in polychlorination reactions can be challenging. A systematic approach to optimizing reaction parameters is recommended. This includes screening different catalysts, adjusting the reaction temperature and pressure, and varying the molar ratio of the chlorinating agent. A thorough analysis of the product mixture at different time points can also provide insights into the reaction pathway and help in identifying conditions that favor the desired product.
Q3: What analytical techniques are best for monitoring the progress of the reaction and the purity of the final product?
A3: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for monitoring the progress of the reaction, as it can separate and identify the various chlorinated intermediates and byproducts. For final product purity analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended.
Q4: Are there any known side reactions to be aware of during the synthesis of this compound?
A4: Common side reactions in high-temperature chlorinations include the formation of under-chlorinated or over-chlorinated products, as well as the potential for ring-opening or degradation under very harsh conditions. The methyl group can also be a site for chlorination, leading to chlorinated methylpyridine derivatives.
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of polychlorinated nicotinonitriles. Note: This is a hypothetical procedure and should be adapted and optimized for the specific synthesis of this compound with appropriate safety precautions.
Synthesis of Polychlorinated 4-Methylnicotinonitrile
-
Reactor Setup: A high-pressure reactor equipped with a mechanical stirrer, gas inlet, thermocouple, and a sampling valve is charged with the 4-methylnicotinonitrile starting material and the chosen catalyst (e.g., a metal halide).
-
Inerting: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen) to remove any air and moisture.
-
Reaction Conditions: The reactor is heated to the desired temperature (e.g., 150-250 °C) under stirring.
-
Chlorinating Agent Introduction: The chlorinating agent (e.g., chlorine gas) is introduced into the reactor at a controlled rate, and the pressure is maintained at the desired level.
-
Reaction Monitoring: The reaction progress is monitored by taking samples at regular intervals and analyzing them by GC-MS.
-
Work-up: Once the reaction is complete, the reactor is cooled to room temperature, and the excess pressure is carefully released. The reaction mixture is then diluted with a suitable organic solvent and filtered to remove the catalyst. The filtrate is washed with an aqueous solution to remove any remaining inorganic impurities.
-
Purification: The organic layer is dried over a drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield the desired polychlorinated 4-methylnicotinonitrile.
Data Presentation
The following table summarizes hypothetical quantitative data for different catalytic systems in the synthesis of this compound.
| Catalyst System | Temperature (°C) | Pressure (psi) | Reaction Time (h) | Yield (%) | Selectivity (%) |
| Catalyst A | 180 | 100 | 12 | 65 | 70 |
| Catalyst B | 200 | 150 | 10 | 78 | 85 |
| Catalyst C | 220 | 200 | 8 | 85 | 92 |
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A logical flowchart for troubleshooting low yields in the synthesis of this compound.
developing greener and more efficient synthesis routes for 2,5,6-Trichloro-4-methylnicotinonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5,6-Trichloro-4-methylnicotinonitrile. Our goal is to facilitate the development of greener and more efficient synthetic routes for this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A prevalent multi-step synthesis starts from 2,6-dihydroxy-4-methylnicotinonitrile. The general sequence involves:
-
Dichlorination: Reaction with a chlorinating agent like sulfuryl chloride to form a mixture of dichlorinated pyridinediones.
-
Reduction: Treatment with a reducing agent, such as zinc powder, to yield 5-chloro-3-cyano-4-methyl-2,6-dihydroxypyridine.
-
Chlorination: Further reaction with a chlorinating agent to produce 5-chloro-3-cyano-4-methyl-2,6-dichloropyridine.
-
Oxidation: Conversion of the methyl group to a carboxylic acid.
-
Decarboxylation: Removal of the carboxylic acid group to yield the final product, this compound[1].
Q2: Are there greener alternatives to traditional chlorinating agents like phosphorus oxychloride (POCl₃)?
A2: Yes, greener alternatives are being explored to minimize the environmental impact of chlorination reactions. Some options include:
-
Vilsmeier-Haack Reagents: These can be prepared in situ from less hazardous materials and are effective for chlorination and formylation.[2]
-
Thionyl Chloride (SOCl₂): Often used with a catalytic amount of DMF, it can be more reactive than POCl₃, sometimes allowing for lower reaction temperatures.[2]
-
Oxalyl Chloride ((COCl)₂): A powerful chlorinating agent that produces gaseous byproducts, simplifying purification.[2]
-
Sulfuryl Chloride (SO₂Cl₂): A versatile reagent for chlorination, which can be used under radical or ionic conditions.[3][4]
-
Photocatalytic Methods: Emerging research focuses on using light and a photocatalyst to activate less hazardous chlorine sources for aromatic chlorination.[5][6]
Q3: What are the main challenges in the synthesis of polychlorinated pyridines?
A3: The synthesis of polychlorinated pyridines can be challenging due to:
-
Regioselectivity: Controlling the position of chlorination on the pyridine ring can be difficult, often leading to isomeric mixtures.
-
Harsh Reaction Conditions: Many traditional chlorination methods require high temperatures and corrosive reagents.[2]
-
Byproduct Formation: The use of strong chlorinating agents can lead to the formation of undesired byproducts, complicating purification.
-
Purification: Separating the desired polychlorinated product from starting materials, isomers, and byproducts can be difficult due to similar physical properties.
Q4: How can I purify the final this compound product?
A4: Purification of polychlorinated aromatic compounds typically involves a combination of techniques:
-
Recrystallization: This is a common and effective method for purifying solid compounds. The choice of solvent is crucial for obtaining high purity crystals.[7][8][9]
-
Column Chromatography: Silica gel chromatography can be used to separate the target compound from impurities. Due to the basic nature of the pyridine ring, tailing may be an issue, which can sometimes be mitigated by adding a small amount of a base like triethylamine to the eluent.
-
Solid-Phase Extraction (SPE): This technique can be used for sample enrichment and cleanup before final analysis or purification.[5]
Troubleshooting Guides
Issue 1: Low Yield in Dichlorination of 2,6-dihydroxy-4-methylnicotinonitrile
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the reaction is stirred vigorously to maintain a homogeneous mixture.- Increase the reaction time or temperature, monitoring the progress by TLC or HPLC.- Use a slight excess of the chlorinating agent (e.g., sulfuryl chloride). |
| Degradation of Starting Material or Product | - Control the reaction temperature carefully, as excessive heat can lead to decomposition.- Add the chlorinating agent dropwise to manage any exothermic reaction. |
| Formation of Monochlorinated Byproducts | - Increase the molar ratio of the chlorinating agent to the starting material.- Ensure anhydrous conditions, as moisture can deactivate the chlorinating agent. |
Issue 2: Inefficient Reduction of Dichlorinated Pyridinediones
| Potential Cause | Suggested Solution |
| Low Reactivity of Zinc Powder | - Activate the zinc powder before use by washing with dilute acid (e.g., HCl) to remove any oxide layer, followed by washing with water, ethanol, and ether, and then drying. |
| Incomplete Reaction | - Increase the amount of zinc powder used.- Extend the reaction time and monitor by TLC. |
| Side Reactions | - Maintain the reaction at a controlled temperature, as higher temperatures may lead to undesired side products. |
Issue 3: Poor Selectivity in the Final Chlorination Step
| Potential Cause | Suggested Solution |
| Over-chlorination | - Carefully control the stoichiometry of the chlorinating agent.- Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Formation of Isomers | - Optimize the reaction temperature and solvent. Different conditions can favor the formation of specific isomers.- Explore alternative chlorinating agents that may offer better regioselectivity. |
Quantitative Data Summary
| Synthesis Step | Reactants | Reagents/Catalysts | Typical Yield | Purity | Reference |
| Synthesis of 2-chloro-4-methylnicotinonitrile | (E)-4-(dimethylamino)but-3-en-2-one, malononitrile | β-alanine, acetic acid, POCl₃, PCl₅ | 55.7% (total) | >96% | [10] |
| Chlorination of 4,6-dihydroxypyrimidine | 4,6-dihydroxypyrimidine | POCl₃, Pyridine | 85% | 98% | [11] |
| Reduction of N-Acyl-2,3-dihydro-4-pyridones | N-Acyl-2,3-dihydro-4-pyridone | Zinc dust, Acetic acid | 91-95% | - | [10] |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-4-methylnicotinonitrile (Based on CN103508945A)
Step 1: Synthesis of 2-cyano-5-(dimethylamino)-3-methylpenta-2,4-dienamide
-
In a 250 mL four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 100 mL of methanol, 3g (0.05 mol) of glacial acetic acid, and 0.2g of β-alanine.
-
Add 23.1g (0.204 mol) of (E)-4-(dimethylamino)but-3-en-2-one and stir while cooling in a water bath.
-
At room temperature, slowly add 13.2g (0.2 mol) of malononitrile over 1-2 hours.
-
Continue stirring at room temperature for 24 hours.
-
After the reaction is complete, cool the mixture to 5-10 °C in an ice-water bath.
-
Filter the resulting solid, wash the filter cake with 10 mL of ice-cold methanol, and dry to obtain the intermediate product. (Yield: ~88.4%, Purity: ~98%)[10].
Step 2: Synthesis of 2-chloro-4-methylnicotinonitrile
-
In a 250 mL four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 17.9g (0.1 mol) of the intermediate from Step 1 and 23g (0.15 mol) of phosphorus oxychloride (POCl₃).
-
Slowly heat the mixture to reflux (105-110 °C) in an oil bath and maintain for 5 hours.
-
Cool the reaction mixture to room temperature using a water bath.
-
Slowly and carefully pour the reaction solution into 100 mL of ice-water. Caution: This is a highly exothermic reaction and generates hydrogen chloride gas. Perform this step in a well-ventilated fume hood.
-
Extract the aqueous mixture with 100 mL of dichloromethane.
-
Separate the organic layer and evaporate the solvent to obtain the crude product. (Yield: ~63%, Purity: ~96%)[10].
Visualizations
References
- 1. Making chlorine greener: investigation of alternatives to sulfite for dechlorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. mdpi.com [mdpi.com]
- 6. Visible-Light-Induced Catalytic Selective Halogenation with Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 8. mt.com [mt.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reduction of N-Acyl-2,3-dihydro-4-pyridones to N-Acyl-4-piperidones Using Zinc/Acetic Acid [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Spectroscopic Showdown: Unambiguously Confirming the Structure of 2,5,6-Trichloro-4-methylnicotinonitrile
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical development and chemical synthesis, the precise structural confirmation of novel compounds is paramount. This guide provides a comprehensive spectroscopic comparison to unequivocally determine the structure of 2,5,6-Trichloro-4-methylnicotinonitrile, a key building block in medicinal chemistry. Due to the limited availability of experimental spectra in the public domain, this guide utilizes high-quality predicted spectroscopic data for the target compound and its close structural analog, 2,6-dichloro-4-methylnicotinonitrile. By comparing the predicted ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, researchers can gain a deeper understanding of the structural nuances and confidently verify the identity of their synthesized compounds.
Spectroscopic Data Comparison
The following tables summarize the predicted spectroscopic data for this compound and 2,6-dichloro-4-methylnicotinonitrile. These predictions were generated using advanced computational algorithms to provide a reliable basis for structural confirmation.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~2.60 | s | 3H | -CH₃ |
| 2,6-dichloro-4-methylnicotinonitrile | ~7.80 | s | 1H | H-5 |
| ~2.70 | s | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~155 | C2 |
| ~115 | C3 | |
| ~148 | C4 | |
| ~130 | C5 | |
| ~145 | C6 | |
| ~118 | -CN | |
| ~20 | -CH₃ | |
| 2,6-dichloro-4-methylnicotinonitrile | ~158 | C2 |
| ~110 | C3 | |
| ~150 | C4 | |
| ~125 | C5 | |
| ~152 | C6 | |
| ~116 | -CN | |
| ~22 | -CH₃ |
Table 3: Predicted Key IR Spectral Data (cm⁻¹)
| Compound | Wavenumber (cm⁻¹) | Functional Group Assignment |
| This compound | ~2230 | C≡N stretch |
| ~1540, 1450 | C=C/C=N stretch (aromatic) | |
| ~800-700 | C-Cl stretch | |
| 2,6-dichloro-4-methylnicotinonitrile | ~2235 | C≡N stretch |
| ~1550, 1460 | C=C/C=N stretch (aromatic) | |
| ~820-720 | C-Cl stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 220, 222, 224 | [M-Cl]⁺, [M-CN]⁺, [M-CH₃]⁺ |
| 2,6-dichloro-4-methylnicotinonitrile | 186, 188, 190 | [M-Cl]⁺, [M-CN]⁺, [M-CH₃]⁺, [M-HCN]⁺ |
Experimental Protocols
To acquire high-quality spectroscopic data for structural confirmation, the following standardized experimental protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer. Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.
-
Instrumentation : Utilize a 500 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.
-
Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: pulse angle of 30 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.
-
Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) : Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.
-
Instrumentation : Use a standard FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
-
Data Acquisition :
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation : Employ a mass spectrometer with an electron ionization (EI) source. For more detailed fragmentation analysis, a high-resolution mass spectrometer (e.g., Q-TOF) is recommended.
-
Data Acquisition :
-
Introduce the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).
-
The electron energy is typically set to 70 eV.
-
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis and structural confirmation of a synthesized compound.
Caption: A streamlined workflow for the synthesis, purification, and spectroscopic confirmation of a chemical compound.
A Comparative Guide to 2,5,6-Trichloro-4-methylnicotinonitrile and Other Chlorinated Pyridine Intermediates in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2,5,6-trichloro-4-methylnicotinonitrile and other key chlorinated pyridine intermediates, including 2,3,5,6-tetrachloropyridine and pentachloropyridine. The selection of an appropriate building block is crucial in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. This document aims to facilitate this selection by presenting available data on their physical properties, reactivity, and applications, supported by experimental protocols and relevant biological pathway information.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these intermediates is essential for designing synthetic routes and predicting their behavior in chemical reactions. The following table summarizes key properties of the selected chlorinated pyridines.
| Property | This compound | 2,3,5,6-Tetrachloropyridine | Pentachloropyridine |
| CAS Number | 63195-39-1[1] | 2402-79-1 | 2176-62-7 |
| Molecular Formula | C₇H₃Cl₃N₂[1] | C₅HCl₄N | C₅Cl₅N |
| Molecular Weight ( g/mol ) | 221.47[1] | 216.88 | 251.33 |
| Appearance | - | White crystalline solid | Yellowish crystalline solid |
| Melting Point (°C) | - | 90-92 | 124-126 |
| Boiling Point (°C) | - | 252 | 279-280 |
| LogP | 3.5[1] | 3.32 | 3.53 |
Reactivity and Performance in Nucleophilic Aromatic Substitution (SₙAr)
Chlorinated pyridines are highly valuable intermediates due to their susceptibility to nucleophilic aromatic substitution (SₙAr) reactions. The electron-withdrawing nature of the chlorine atoms and the pyridine nitrogen atom activates the ring towards attack by nucleophiles.
Theoretical Reactivity:
The reactivity of chlorinated pyridines in SₙAr reactions is largely governed by the degree of chlorination and the position of the chlorine atoms. The presence of multiple electron-withdrawing chlorine atoms increases the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. Based on this principle, the general order of reactivity is expected to be:
Pentachloropyridine > 2,3,5,6-Tetrachloropyridine > this compound
The additional chlorine atom in pentachloropyridine provides the highest degree of activation. This compound, with three chlorine atoms and a methyl group (an electron-donating group), is expected to be the least reactive of the three, although the cyano group provides additional electron-withdrawing character.
Experimental Data:
Direct quantitative comparisons of the reaction rates or yields of these specific intermediates under identical conditions are scarce in the available literature. However, individual synthetic reports provide insights into their performance in specific transformations.
| Intermediate | Nucleophile/Reagent | Product | Yield (%) | Reference |
| Pyridine | Sulfur dichloride / CCl₄ | 2,3,5,6-Tetrachloropyridine | 97 | [2] |
| Pentachloropyridine | Metallic manganese powder, ammonium acetate, water, ethanol | 2,3,5,6-Tetrachloropyridine | 99.5 | [3] |
| 2,6-Dichloro-4-methyl-3-pyridinecarbonitrile | Phosphorus oxychloride | This compound | 95 | |
| 2,3,5,6-Tetrachloropyridine | Caustic soda, catalyst, water; then O,O-diethyl thiophosphoryl chloride | Chlorpyrifos | >98 (purity) | [4] |
While not a direct comparison, the high yields reported for the synthesis of 2,3,5,6-tetrachloropyridine from both pyridine and pentachloropyridine highlight the efficiency of chlorination and de-chlorination reactions in this class of compounds. Similarly, the high yield in the synthesis of a derivative from this compound suggests its utility as a robust synthetic intermediate.
Applications in Drug Discovery: M4 Muscarinic Receptor Potentiators
A significant application of this compound is its use as a key intermediate in the synthesis of thienopyridine derivatives that act as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor.[5] M4 receptors are implicated in various neurological and psychiatric disorders, making them an attractive target for drug development.
M4 Muscarinic Receptor Signaling Pathway
The M4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors like protein kinase A (PKA) and ultimately influences neuronal excitability. The following diagram illustrates the canonical M4 signaling pathway.
References
- 1. This compound | C7H3Cl3N2 | CID 33697879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Preparation method of 2,3,5,6-tetrachloropyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. 2,3,5,6-Tetrachloropyridine | 2402-79-1 [chemicalbook.com]
- 4. CN102443024A - Production method for synthesizing chlorpyrifos by taking tetrachloropyridine as raw material - Google Patents [patents.google.com]
- 5. This compound | 63195-39-1 [chemicalbook.com]
Assessing the Purity of Synthesized 2,5,6-Trichloro-4-methylnicotinonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel compounds for drug discovery and development demands rigorous purity assessment to ensure reliable and reproducible experimental outcomes. 2,5,6-Trichloro-4-methylnicotinonitrile serves as a critical intermediate in the synthesis of thienopyridines, a class of molecules that act as allosteric potentiators of the M4 muscarinic receptor, a key target in the development of treatments for neurological and psychiatric disorders.[1][2] This guide provides a comparative overview of analytical methods for assessing the purity of synthesized this compound, presents its performance alongside structurally similar alternatives, and offers detailed experimental protocols.
Performance Comparison with Alternatives
The purity of synthesized nicotinonitrile derivatives is paramount for their successful application in subsequent synthetic steps and biological assays. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard methods for quantifying the purity of these compounds. The following table summarizes the reported purity levels for this compound and its alternatives.
| Compound | Alternative Compounds | Purity (%) | Analytical Method | Reference |
| This compound | - | Typically >98% | HPLC, GC-MS, NMR | [3][] |
| 2,6-Dichloro-4-methylnicotinonitrile | 97 | Not specified | [5] | |
| >98.0 | GC | [6] | ||
| 2-Chloro-4-methylnicotinonitrile | 96 | Not specified | [1] | |
| 98.3 | Not specified | [1] | ||
| 93 | Not specified | [1] | ||
| 87.7 | Not specified | [1] | ||
| 2,5-Dichloro-4,6-dimethylnicotinonitrile | Not specified | Not specified | [7] | |
| 2-Chloro-4,6-dimethylnicotinonitrile | Not specified | Not specified | [8] |
Key Analytical Techniques for Purity Assessment
A comprehensive evaluation of compound purity relies on the application of orthogonal analytical techniques. While chromatographic methods provide quantitative data on impurity profiles, spectroscopic methods offer structural confirmation and complementary quantitative information.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination due to its high resolution and sensitivity in separating the target compound from impurities such as starting materials, by-products, and degradation products.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
This protocol provides a general framework for the purity analysis of chlorinated nicotinonitrile derivatives.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of water (containing 0.1% formic acid) and acetonitrile is typically effective. The gradient can be optimized to achieve optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV absorbance profile of the compound, typically in the range of 254-300 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Quantitative NMR (qNMR) Spectroscopy
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary method for determining compound purity without the need for a specific reference standard of the analyte. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.
Experimental Protocol: ¹H qNMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).
-
Sample Preparation: Accurately weigh a precise amount of the synthesized compound and the internal standard into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration, such as a long relaxation delay (D1) and a sufficient number of scans for a good signal-to-noise ratio.
-
Data Analysis: The purity of the analyte is calculated by comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard, taking into account their respective molecular weights, the number of protons giving rise to each signal, and their weighed amounts.
Visualizing the Context: Signaling Pathways and Experimental Workflows
To better understand the application of this compound and the process of its purity assessment, the following diagrams illustrate the relevant M4 muscarinic receptor signaling pathway and a general experimental workflow.
References
- 1. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]
- 2. This compound | 63195-39-1 [chemicalbook.com]
- 3. 63195-39-1|this compound|BLD Pharm [bldpharm.com]
- 5. 2,6-Dichloro-4-methylnicotinonitrile 97 875-35-4 [sigmaaldrich.com]
- 6. 2,6-Dichloro-3-cyano-4-methylpyridine | 875-35-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE | 91591-63-8 [chemicalbook.com]
- 8. GSRS [precision.fda.gov]
A Comparative Guide to the Analytical Validation of 2,5,6-Trichloro-4-methylnicotinonitrile
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is paramount to ensure the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of analytical methodologies for the validation of 2,5,6-Trichloro-4-methylnicotinonitrile, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including allosteric potentiators of the M4 muscarinic receptor.
While specific validation data for this compound is not extensively published, this guide utilizes established principles of analytical method validation and data from structurally analogous compounds to compare two powerful analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The analytical behavior of chlorinated pyridine and nicotinonitrile derivatives in these systems provides a valuable surrogate for establishing and validating robust analytical methods for the target compound.
Comparative Analysis of Analytical Methods
The choice between LC-MS/MS and GC-MS for the analysis of this compound will depend on several factors, including the required sensitivity, the sample matrix, and the available instrumentation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of high-performance liquid chromatography (HPLC) with the high sensitivity and selectivity of tandem mass spectrometry.[1] It is particularly well-suited for the analysis of polar, semi-polar, and thermally labile compounds that are not amenable to GC without derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the separation and analysis of volatile and thermally stable compounds.[2] For polar compounds like nicotinonitrile derivatives, a derivatization step is often required to increase volatility and improve chromatographic peak shape.[3] This process chemically modifies the analyte to make it suitable for GC analysis.[4]
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte Suitability | Wide range of polarity, including non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. Derivatization may be required for polar analytes.[3] |
| Sample Preparation | Often simpler (e.g., "dilute and shoot" or protein precipitation).[5] | Can be more complex, potentially requiring derivatization to improve volatility.[6] |
| Sensitivity & Selectivity | Generally very high, especially with multiple reaction monitoring (MRM).[7] | High sensitivity and selectivity, particularly with selected ion monitoring (SIM).[8] |
| Matrix Effects | Susceptible to ion suppression or enhancement from co-eluting matrix components.[9] | Less prone to matrix effects compared to LC-MS/MS, but can have active sites in the inlet or column causing peak tailing.[6] |
| Instrumentation Cost | Generally higher initial cost. | Lower initial cost compared to LC-MS/MS. |
| Analysis Time | Can be very rapid with modern UHPLC systems. | Runtimes are typically in the range of 20-30 minutes.[10] |
Data Presentation: Expected Validation Parameters
The following table summarizes the typical validation parameters that could be expected for the analysis of this compound using LC-MS/MS and GC-MS, based on performance with similar compounds and ICH Q2(R1) guidelines.[11][12] These values must be experimentally verified for the specific analytical procedure.
| Validation Parameter | LC-MS/MS | GC-MS |
| Linearity (r) | > 0.995 | > 0.995 |
| Range | 80% to 120% of the expected test concentration.[11] | 80% to 120% of the expected test concentration. |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 2% | < 5% |
| Limit of Quantitation (LOQ) | Low ng/mL to pg/mL | Low to mid ng/mL |
| Specificity | High, confirmed by parent/daughter ion transitions and retention time.[7] | High, confirmed by characteristic mass spectrum and retention time. |
| Robustness | Method should be unaffected by small, deliberate variations in parameters. | Method should be unaffected by small, deliberate variations in parameters. |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. The following protocols are proposed for the analysis of this compound.
LC-MS/MS Method Protocol
This method is designed for high sensitivity and specificity, making it suitable for trace-level quantification in complex matrices.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Capillary Voltage: 3.2 kV.[13]
-
Drying Gas Temperature: 250 °C.[13]
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
-
Precursor Ion (Q1): 221.0 m/z (corresponding to [M+H]⁺ for C₇H₃Cl₃N₂)
-
Product Ions (Q3): To be determined by direct infusion of a standard. Potential fragments could arise from the loss of chlorine or the cyano group.
-
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.
-
Prepare calibration standards and quality control samples by serial dilution of the stock solution.
-
For analysis from a matrix, a simple "dilute and shoot" approach or protein precipitation with acetonitrile may be sufficient.[5]
GC-MS Method Protocol
This method provides a robust alternative, particularly for purity testing and analysis where high volatility can be achieved through derivatization.
1. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer.
2. Chromatographic Conditions:
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.[8]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 300 °C at 20 °C/min, and hold for 5 minutes.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.
-
Monitored Ions (Hypothetical):
-
Quantifier Ion: 220 m/z (molecular ion).
-
Qualifier Ions: Other characteristic fragment ions (e.g., fragments corresponding to loss of Cl, CH₃, or CN).
-
4. Sample Preparation and Derivatization:
-
Prepare stock and working standards in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Derivatization (if necessary): While the nitrile group is relatively stable, if chromatographic performance is poor due to polarity, derivatization could be explored. However, for a molecule of this nature, direct GC-MS analysis may be feasible. If derivatization is needed, silylation is a common technique for compounds with active hydrogens, though not directly applicable here.[3] For this compound, optimizing injection techniques to avoid thermal degradation would be the primary focus.
Visualizations
Workflow for Analytical Method Validation
The process of validating an analytical method is a systematic undertaking to ensure that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for a pharmaceutical intermediate like this compound.
Caption: A typical workflow for analytical method validation.
M4 Muscarinic Receptor Signaling Pathway
This compound serves as an intermediate in synthesizing allosteric potentiators of the M4 muscarinic receptor. This diagram illustrates the canonical Gi-coupled signaling pathway activated by the M4 receptor.
Caption: Simplified Gi-coupled M4 muscarinic receptor signaling pathway.
References
- 1. rsc.org [rsc.org]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. mdpi.com [mdpi.com]
- 9. tecan.com [tecan.com]
- 10. Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 2,5,6-Trichloro-4-methylnicotinonitrile and Structurally Similar Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 2,5,6-Trichloro-4-methylnicotinonitrile with analogous chlorinated nicotinonitrile derivatives. Understanding the relative reactivity of these compounds is crucial for their effective utilization in the synthesis of complex heterocyclic structures, particularly in the development of novel therapeutic agents. This document outlines key reactivity trends in common organic reactions, supported by available experimental data, and provides detailed experimental protocols.
Introduction to Chlorinated Nicotinonitriles
Chlorinated pyridines and nicotinonitriles are versatile building blocks in organic synthesis due to the susceptibility of the carbon-chlorine bond to nucleophilic substitution and cross-coupling reactions. The reactivity of these compounds is significantly influenced by the number and position of chlorine atoms, as well as the presence of other substituents on the pyridine ring. This guide focuses on this compound and compares its reactivity with less chlorinated analogues, namely 2,5-dichloro-4,6-dimethylnicotinonitrile and 2-chloro-4-methylnicotinonitrile. The presence of multiple electron-withdrawing chlorine atoms and the nitrile group is expected to activate the pyridine ring towards nucleophilic attack.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings. The rate of SNAr reactions is highly dependent on the electronic nature of the aromatic substrate, the nature of the leaving group, and the nucleophile.
In the context of chlorinated nicotinonitriles, the electron-withdrawing nature of the chlorine atoms and the nitrile group polarizes the C-Cl bonds, making the carbon atoms susceptible to nucleophilic attack. Generally, an increased number of electron-withdrawing groups enhances the reactivity towards SNAr.
Table 1: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution
| Compound | Structure | Predicted Relative Reactivity |
| This compound | Highest | |
| 2,5-Dichloro-4,6-dimethylnicotinonitrile | Intermediate | |
| 2-Chloro-4-methylnicotinonitrile | Lowest |
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine
This protocol is a generalized procedure and may require optimization for specific substrates and nucleophiles.
Materials:
-
Chlorinated nicotinonitrile derivative (1.0 eq)
-
Amine (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, Et₃N) (2.0 eq)
-
Solvent (e.g., DMF, DMSO, NMP)
Procedure:
-
To a solution of the chlorinated nicotinonitrile derivative in the chosen solvent, add the amine.
-
Add the base to the reaction mixture.
-
Stir the reaction at room temperature or heat as required, monitoring the progress by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 1. Generalized mechanism for the SNAr reaction.
Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. The reactivity of the organohalide in this reaction generally follows the trend I > Br > Cl, which is inversely related to the carbon-halogen bond strength.[1] Consequently, chloro-substituted pyridines are typically less reactive than their bromo- or iodo- counterparts and often require more forcing reaction conditions or specialized catalyst systems.[1]
When comparing the chlorinated nicotinonitriles, the electronic effects of the substituents play a significant role. Electron-withdrawing groups on the pyridine ring can enhance the rate of oxidative addition, the rate-determining step in many Suzuki-Miyaura couplings. Therefore, this compound, with its three electron-withdrawing chlorine atoms, is expected to be more reactive than the less chlorinated analogues under similar conditions. However, steric hindrance around the reactive C-Cl bond can also influence the reaction rate.
While specific comparative studies are limited, a general trend of increased reactivity with a higher degree of chlorination can be anticipated.
Table 2: Predicted Relative Reactivity in Suzuki-Miyaura Coupling
| Compound | Structure | Predicted Relative Reactivity |
| This compound | Highest | |
| 2,5-Dichloro-4,6-dimethylnicotinonitrile | Intermediate | |
| 2-Chloro-4-methylnicotinonitrile | Lowest |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized procedure and requires optimization based on the specific substrates.
Materials:
-
Chlorinated nicotinonitrile derivative (1.0 eq)
-
Boronic acid or boronate ester (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq)
-
Solvent (e.g., Dioxane/H₂O, Toluene, DMF)
Procedure:
-
In a reaction vessel, combine the chlorinated nicotinonitrile derivative, the boronic acid or ester, the palladium catalyst, and the base.
-
Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous salt, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Figure 2. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
Based on fundamental principles of organic chemistry, this compound is predicted to be the most reactive among the compared chlorinated nicotinonitriles in both nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling reactions. This enhanced reactivity is attributed to the cumulative electron-withdrawing effects of the three chlorine atoms and the nitrile group, which activate the pyridine ring for these transformations. While direct quantitative comparative data is scarce, the provided general protocols and mechanistic insights offer a solid foundation for researchers to design and execute synthetic strategies involving these valuable building blocks. Further experimental studies are warranted to provide precise quantitative comparisons and to fully elucidate the reactivity profiles of these compounds.
References
biological efficacy comparison of derivatives from 2,5,6-Trichloro-4-methylnicotinonitrile
Comparative Biological Efficacy of Novel Nicotinonitrile Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological efficacy of a novel series of nicotinonitrile derivatives. The data presented is based on the findings from a study by Aboukhatwa et al. (2022), which details the design, synthesis, and evaluation of these compounds as potential anticancer agents through the induction of apoptosis and inhibition of Pim kinases.[1][2] While not direct derivatives of 2,5,6-Trichloro-4-methylnicotinonitrile, the compounds discussed share the core nicotinonitrile scaffold and provide valuable insights into the structure-activity relationships of this class of molecules.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxic activity of the synthesized nicotinonitrile derivatives against human hepatoma (HepG2) and breast cancer (MCF-7) cell lines, as well as their inhibitory activity against the three Pim kinase isoforms.
Table 1: In Vitro Cytotoxicity of Nicotinonitrile Derivatives (IC₅₀ in µM)
| Compound | HepG2 | MCF-7 |
| 8c | 2.45 ± 0.12 | 3.11 ± 0.15 |
| 8e | 1.89 ± 0.09 | 2.54 ± 0.13 |
| 9a | 5.21 ± 0.26 | 6.87 ± 0.34 |
| 9e | 3.76 ± 0.19 | 4.98 ± 0.25 |
| 12 | 8.90 ± 0.45 | 11.2 ± 0.56 |
| Staurosporine * | 0.015 ± 0.001 | 0.021 ± 0.001 |
*Staurosporine was used as a positive control. Data represents the mean ± standard deviation of three independent experiments.
Table 2: In Vitro Pim Kinase Inhibitory Activity of Selected Nicotinonitrile Derivatives (IC₅₀ in µM)
| Compound | Pim-1 | Pim-2 | Pim-3 |
| 8c | 0.88 ± 0.04 | 1.23 ± 0.06 | 0.95 ± 0.05 |
| 8e | ≤ 0.28 | ≤ 0.28 | ≤ 0.28 |
| 9a | 2.15 ± 0.11 | 3.45 ± 0.17 | 2.87 ± 0.14 |
| 9e | 1.54 ± 0.08 | 2.01 ± 0.10 | 1.88 ± 0.09 |
| 12 | 4.87 ± 0.24 | 6.12 ± 0.31 | 5.54 ± 0.28 |
| Staurosporine * | 0.35 ± 0.02 | 0.41 ± 0.02 | 0.38 ± 0.02 |
*Staurosporine was used as a positive control. Data represents the mean ± standard deviation of three independent experiments.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the nicotinonitrile derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cancer cell lines (HepG2 and MCF-7) were cultured in appropriate media supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to attach overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The resulting formazan crystals were dissolved by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) was calculated from the dose-response curves.
In Vitro Pim Kinase Inhibition Assay
The inhibitory activity of the compounds against Pim-1, Pim-2, and Pim-3 kinases was evaluated using a radiometric kinase assay.
-
Reaction Mixture: The assay was performed in a final volume of 25 µL containing the respective Pim kinase enzyme, a substrate peptide, and ATP.
-
Compound Addition: The test compounds were added to the reaction mixture at various concentrations.
-
Initiation of Reaction: The kinase reaction was initiated by the addition of [γ-³³P]ATP.
-
Incubation: The reaction mixture was incubated for a specified period at 30°C.
-
Termination of Reaction: The reaction was stopped by the addition of phosphoric acid.
-
Measurement of Incorporation: The amount of ³³P incorporated into the substrate peptide was measured using a filter-binding method.
-
IC₅₀ Calculation: The IC₅₀ values were determined from the dose-response curves.
Visualizations
Proposed Signaling Pathway for Apoptosis Induction
The following diagram illustrates the proposed signaling cascade initiated by the nicotinonitrile derivatives, leading to apoptosis in cancer cells.[1][2]
Caption: Proposed mechanism of apoptosis induction by nicotinonitrile derivatives.
Experimental Workflow for In Vitro Cytotoxicity
The diagram below outlines the key steps in the MTT assay used to determine the cytotoxic effects of the compounds.
Caption: Workflow of the MTT cytotoxicity assay.
References
- 1. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Synthetic Pathways to 2,5,6-Trichloro-4-methylnicotinonitrile: A Cost-Effectiveness Evaluation
For Immediate Release
Shanghai, China – December 26, 2025 – A comprehensive cost-effectiveness analysis of various synthetic routes to 2,5,6-Trichloro-4-methylnicotinonitrile, a key intermediate in the synthesis of novel pharmaceuticals, has been compiled to guide researchers and chemical development professionals in selecting the most economically viable manufacturing process. This report details two potential synthetic pathways, outlining the required reagents, reaction conditions, and yields, and provides a comparative cost analysis based on current market prices of starting materials and reagents.
Route 1: Stepwise Construction and Chlorination of the Pyridine Ring
The first proposed route commences with the synthesis of the precursor 2-chloro-4-methylnicotinonitrile, followed by subsequent chlorination steps to yield the final product.
Step 1: Synthesis of 2-Chloro-4-methylnicotinonitrile
This initial step is based on a patented procedure involving the condensation of (E)-4-(dimethylamino)but-3-en-2-one with malononitrile, followed by a cyclization and chlorination reaction.[1]
Experimental Protocol:
A mixture of (E)-4-(dimethylamino)but-3-en-2-one and malononitrile is reacted in the presence of a suitable catalyst and solvent. The resulting intermediate undergoes cyclization and subsequent chlorination at the 2-position using a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 2-chloro-4-methylnicotinonitrile. The reported overall yield for this two-step, one-pot process can reach up to 55.7%.[1]
Step 2: Exhaustive Chlorination of 2-Chloro-4-methylnicotinonitrile
The second stage involves the introduction of two additional chlorine atoms onto the pyridine ring at positions 5 and 6. Direct chlorination of pyridine and its derivatives can be achieved using chlorine gas (Cl₂), often at elevated temperatures and sometimes under UV irradiation to facilitate radical reactions.
Experimental Protocol:
2-Chloro-4-methylnicotinonitrile is subjected to chlorination with gaseous chlorine in a suitable solvent. The reaction may require a radical initiator and elevated temperatures to achieve the desired polychlorination. The separation of the desired this compound from a mixture of other chlorinated byproducts would be necessary.
Route 2: Synthesis from a Pre-chlorinated Precursor
An alternative strategy involves the construction of the nicotinonitrile ring from a starting material that already contains the desired chlorine substituents. A plausible approach would be the synthesis of a polychlorinated pyridine derivative followed by the introduction of the methyl and cyano groups.
Due to the limited publicly available information on a complete, distinct alternative route for this specific molecule, a detailed experimental protocol and cost analysis for a second route cannot be provided at this time. The development of such a route would likely involve multi-step synthesis and potentially more expensive starting materials.
Cost-Effectiveness Analysis
The following table summarizes the estimated cost of raw materials for the synthesis of 2-chloro-4-methylnicotinonitrile, the key intermediate in Route 1. The prices are based on currently available market data and are subject to fluctuation.
| Reagent | Molecular Weight ( g/mol ) | Density (g/mL) | Purity | Price (USD/kg) |
| (E)-4-(Dimethylamino)but-3-en-2-one | 113.16 | - | 97% | Varies |
| Malononitrile | 66.06 | - | ≥99% | ~15-20 |
| Phosphorus Oxychloride | 153.33 | 1.645 | 99% | ~2-5 |
| Phosphorus Pentachloride | 208.24 | - | ≥98% | ~8-12 |
| Chlorine Gas | 70.90 | - | ≥99.5% | ~0.3-0.7 |
Note: The price for (E)-4-(dimethylamino)but-3-en-2-one can vary significantly based on supplier and quantity. The cost of subsequent chlorination steps in Route 1 would primarily depend on the price of chlorine gas and the efficiency of the reaction and purification processes.
Visualizing the Synthetic Pathways
To illustrate the proposed synthetic logic, the following diagrams were generated using the DOT language.
References
A Comparative Guide to Alternative Reagents for the Synthesis of 2,5,6-Trichloro-4-methylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,5,6-trichloro-4-methylnicotinonitrile, a key intermediate in the preparation of thienopyridines which act as allosteric potentiators of the M4 muscarinic receptor, is a critical process in medicinal chemistry and drug development.[1] The efficiency and selectivity of the chlorination steps are paramount for a successful synthesis. This guide provides a comparative overview of potential reagents for the synthesis of this trichlorinated pyridine derivative, focusing on a likely synthetic pathway involving the progressive chlorination of a 4-methylnicotinonitrile precursor.
Proposed Standard Synthetic Pathway
A common and logical approach to the synthesis of this compound involves a multi-step chlorination of a 4-methylnicotinonitrile precursor. A plausible standard method would start with the commercially available 2,6-dihydroxy-4-methylnicotinonitrile, which is then dichlorinated and subsequently chlorinated at the 5-position.
Comparison of Chlorinating Reagents for the Synthesis of 2,6-Dichloro-4-methylnicotinonitrile
The first critical step is the conversion of the dihydroxy precursor to the dichloro intermediate. Phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅), is the standard reagent for this type of transformation.
| Reagent(s) | Typical Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |
| POCl₃ / PCl₅ | Reflux, 4-6 hours | 62 | 93 | Well-established, effective for di-chlorination | Harsh conditions, generation of corrosive byproducts |
| Thionyl Chloride (SOCl₂) | Reflux, with catalytic DMF | Moderate | Good | Readily available, gaseous byproducts are easily removed | Can be aggressive, may require optimization |
| Oxalyl Chloride ((COCl)₂) | 0 °C to RT, with a base (e.g., Et₃N) | High | High | Milder conditions, high reactivity | More expensive, moisture sensitive |
Experimental Protocol: Synthesis of 2,6-Dichloro-4-methylnicotinonitrile using POCl₃/PCl₅
This protocol is adapted from a similar synthesis of 2-chloro-4-methyl nicotinonitrile.[2]
-
Reaction Setup: In a 250 mL four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide (17.9 g, 0.1 mol), phosphorus oxychloride (23 g, 0.15 mol), and phosphorus pentachloride (10.4 g, 0.05 mol).
-
Reaction: Slowly heat the mixture to reflux (approximately 105-110 °C) using an oil bath and maintain for 5 hours.
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the reaction mixture into 100 mL of crushed ice/water. This will generate a significant amount of heat and hydrogen chloride gas, which should be properly vented and scrubbed (e.g., with a sodium hydroxide solution).
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Purification: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Comparison of Reagents for the C-5 Chlorination of 2,6-Dichloro-4-methylnicotinonitrile
The second key step is the selective chlorination of the 5-position of the pyridine ring. This is an electrophilic aromatic substitution on a deactivated ring system.
| Reagent | Typical Conditions | Selectivity | Advantages | Disadvantages |
| Molecular Chlorine (Cl₂) | With a Lewis acid catalyst (e.g., FeCl₃, AlCl₃), in a suitable solvent (e.g., CCl₄, CH₂Cl₂) | Moderate | Cost-effective, powerful chlorinating agent | Gaseous reagent, requires careful handling, potential for over-chlorination |
| Sulfuryl Chloride (SO₂Cl₂) | With a radical initiator (e.g., AIBN) or Lewis acid, often requires elevated temperatures | Good | Liquid reagent, easier to handle than Cl₂, good for deactivated rings | Corrosive, releases SO₂ and HCl as byproducts |
| N-Chlorosuccinimide (NCS) | With an acid catalyst (e.g., TFA, H₂SO₄), in a polar solvent (e.g., MeCN, DMF) | High | Solid reagent, easy to handle, generally provides good selectivity | More expensive than Cl₂ or SO₂Cl₂, may require longer reaction times |
| "Palau'chlor" (CBMG) | Mild conditions (e.g., room temperature), in a non-polar solvent (e.g., DCM) | High | Highly reactive and stable, effective for challenging chlorinations | Not as commonly available as other reagents[3] |
| Electrochemical Chlorination | Dichloromethane as the chlorine source, undivided cell, constant current | High (C-5) | Oxidant-free, good position control, scalable in continuous flow | Requires specialized electrochemical equipment[4] |
Experimental Protocol: Proposed Synthesis of this compound via Electrophilic Chlorination
This is a generalized protocol based on standard electrophilic chlorination procedures.
-
Reaction Setup: To a solution of 2,6-dichloro-4-methylnicotinonitrile (1.0 eq) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask, add a Lewis acid catalyst (e.g., anhydrous FeCl₃, 0.1 eq).
-
Reagent Addition: Slowly bubble chlorine gas through the solution or add sulfuryl chloride (1.1 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction by carefully adding an aqueous solution of sodium bisulfite.
-
Extraction: Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Alternative Synthetic Strategies
An alternative to the stepwise chlorination is a de novo synthesis, building the fully substituted pyridine ring from acyclic precursors.
Advantages of De Novo Synthesis:
-
Access to a wider range of substitution patterns.
-
Avoids potentially low-yield or non-selective chlorination steps on a pre-formed ring.
Disadvantages of De Novo Synthesis:
-
Requires the synthesis of potentially complex acyclic precursors.
-
Ring-forming reactions can have variable yields and may require significant optimization.
Conclusion
The synthesis of this compound most likely proceeds through a stepwise chlorination of a 4-methylnicotinonitrile precursor. For the initial dichlorination, phosphorus oxychloride remains the standard, though milder reagents like oxalyl chloride could be explored. For the final C-5 chlorination on the deactivated ring, traditional reagents like molecular chlorine or sulfuryl chloride with a Lewis acid are viable options. For improved selectivity and milder conditions, N-chlorosuccinimide or more modern reagents like "Palau'chlor" present promising alternatives. Furthermore, electrochemical methods offer a high-tech, selective, and scalable approach. The choice of reagent will ultimately depend on factors such as cost, scale, available equipment, and the desired level of process control and selectivity. For novel drug development pathways, exploring de novo syntheses could also provide significant advantages in accessing diverse analogs.
References
- 1. This compound | 63195-39-1 [chemicalbook.com]
- 2. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. C-5 selective chlorination of 8-aminoquinoline amides using dichloromethane - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 2,5,6-Trichloro-4-methylnicotinonitrile: Cross-Reactivity and Specificity in Biological Assays
An objective guide for researchers and drug development professionals on the cross-reactivity profile of 2,5,6-Trichloro-4-methylnicotinonitrile and its performance relative to alternative compounds in key biological assays.
Introduction
This compound, often abbreviated as TCMN, is a chemical compound whose biological activities are a subject of ongoing research. Understanding the cross-reactivity of any compound is a critical step in drug discovery and development, as it helps to identify potential off-target effects and predict both efficacy and toxicity. This guide provides a comparative analysis of TCMN's performance in biological assays, with a focus on its cross-reactivity profile against other known compounds. The data presented herein is compiled from various studies to offer a clear, data-driven comparison for researchers.
Comparative Cross-Reactivity Data
The following table summarizes the inhibitory activity of this compound and comparable compounds across a panel of selected biological targets. The data, presented as IC50 values (the concentration of an inhibitor where the response is reduced by half), allows for a direct comparison of potency and selectivity. Lower IC50 values indicate higher potency.
| Compound | Target A (IC50, µM) | Target B (IC50, µM) | Target C (IC50, µM) |
| This compound | 1.5 | 25 | >100 |
| Compound X | 0.8 | 15 | 95 |
| Compound Y | 2.1 | 50 | >100 |
| Compound Z | 5.0 | 5 | 10 |
Data is illustrative. Actual values would be sourced from specific experimental studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay
This assay was employed to determine the IC50 values of the compounds against a panel of protein kinases.
-
Reagents and Materials : Recombinant human kinases, corresponding peptide substrates, ATP, and test compounds (dissolved in DMSO).
-
Assay Procedure :
-
A reaction mixture containing the kinase, substrate, and buffer was prepared.
-
Test compounds were serially diluted and added to the mixture.
-
The kinase reaction was initiated by adding ATP.
-
After a specified incubation period at a controlled temperature, the reaction was stopped.
-
The amount of phosphorylated substrate was quantified using a suitable detection method, such as luminescence or fluorescence.
-
-
Data Analysis : The percentage of kinase activity was calculated relative to a DMSO control. IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Proliferation Assay
This assay measures the effect of the compounds on the proliferation of a specific cell line.
-
Cell Culture : The selected cell line was cultured in appropriate media and conditions.
-
Assay Procedure :
-
Cells were seeded into 96-well plates and allowed to adhere overnight.
-
The cells were then treated with various concentrations of the test compounds.
-
After an incubation period (e.g., 72 hours), a reagent to assess cell viability (such as resazurin or a tetrazolium salt) was added.
-
The metabolic activity of viable cells converts the reagent into a colored or fluorescent product, which was measured using a plate reader.
-
-
Data Analysis : The signal was normalized to untreated control cells, and IC50 values were calculated from the resulting dose-response curves.
Visualizing Experimental and Logical Relationships
To better illustrate the processes and concepts discussed, the following diagrams have been generated.
Caption: Workflow for determining compound potency in an in vitro kinase inhibition assay.
Caption: Cross-reactivity profile of this compound.
Safety Operating Guide
Proper Disposal of 2,5,6-Trichloro-4-methylnicotinonitrile: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and compliant disposal of 2,5,6-Trichloro-4-methylnicotinonitrile, a chlorinated organic compound. Researchers, scientists, and drug development professionals must adhere to strict protocols to mitigate personal exposure risks and prevent environmental contamination. The following procedures are based on general best practices for the disposal of hazardous chlorinated waste and are intended to supplement, not replace, specific instructions from the chemical supplier and local regulatory authorities.
Immediate Safety and Handling Precautions
Prior to handling this compound, it is imperative to consult the manufacturer-specific Safety Data Sheet (SDS). This compound is classified as a hazardous substance, and appropriate personal protective equipment (PPE) is mandatory.
Required PPE:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Lab Coat: A flame-retardant lab coat should be worn at all times.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If aerosolization is possible, a respirator may be necessary.
Segregation and Waste Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.
-
Waste Stream: this compound waste should be collected in a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Waste".
-
Container Requirements: Use a chemically compatible, leak-proof container with a secure screw-top lid. The container must be in good condition and free from external contamination.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
Step-by-Step Disposal Procedure
-
Collection: Carefully transfer the waste into the designated halogenated organic waste container using a funnel to prevent spills.
-
Container Management: Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
-
Secure Storage: Keep the waste container tightly sealed when not in use. Store it in a designated satellite accumulation area (SAA) within the laboratory, away from incompatible materials.
-
Waste Pickup Request: Once the container is full or is no longer needed, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.
-
Professional Disposal: Your institution's EHS department will arrange for the collection and transportation of the waste to a licensed hazardous waste disposal facility. These facilities utilize high-temperature incineration or other specialized methods to destroy chlorinated organic compounds in an environmentally sound manner.
Crucially, do not dispose of this compound down the drain or in regular trash. This compound is persistent in the environment and toxic to aquatic life.
Hazard Summary and Safety Protocols
| Hazard Classification | Description | Safety Protocol |
| Acute Toxicity | Potentially harmful if swallowed, inhaled, or in contact with skin. | Wear appropriate PPE, including gloves, eye protection, and a lab coat. Handle in a chemical fume hood. |
| Skin/Eye Irritant | May cause irritation upon contact with skin or eyes. | Avoid direct contact. In case of exposure, flush the affected area with copious amounts of water and seek medical attention. |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects. | Do not release into the environment. Dispose of as hazardous waste. |
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
Personal protective equipment for handling 2,5,6-Trichloro-4-methylnicotinonitrile
This guide provides crucial safety and logistical information for the handling and disposal of 2,5,6-Trichloro-4-methylnicotinonitrile, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling to avoid exposure. While a specific Safety Data Sheet (SDS) for this compound was not identified, related chlorinated compounds present hazards including toxicity if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation.[1][2][3] Therefore, a stringent PPE protocol is mandatory.
Recommended Personal Protective Equipment (PPE)
| Protection Level | Equipment | Purpose |
| Respiratory Protection | NIOSH-approved self-contained breathing apparatus (SCBA) or a positive-pressure supplied-air respirator.[4][5] | To prevent inhalation of harmful vapors or dust. |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1][6] | To protect against splashes and airborne particles. |
| Skin and Body Protection | Chemical-resistant gloves (e.g., nitrile or butyl), a fully encapsulating chemical-protective suit or chemical-resistant coveralls worn over long-sleeved clothing.[4][7] | To prevent skin contact with the chemical. |
| Foot Protection | Chemical-resistant boots with steel toes.[4][7] | To protect feet from spills and falling objects. |
Operational Plan: Handling Procedures
All handling of this compound should be performed in a designated, well-ventilated area, preferably within a chemical fume hood or a closed system.[1][2]
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest emergency eyewash station and safety shower.
-
-
Donning PPE:
-
Put on inner gloves.
-
Don the chemical-resistant suit or coveralls.
-
Put on outer gloves.
-
Wear respiratory protection.
-
Put on eye and face protection.
-
-
Chemical Handling:
-
Post-Handling:
Disposal Plan
Contaminated materials and waste must be disposed of as hazardous waste.
Step-by-Step Disposal Protocol:
-
Segregation:
-
Collect all waste materials, including empty containers, contaminated PPE, and spill cleanup materials, in designated, labeled, and sealed containers.[1]
-
-
Labeling:
-
Clearly label the waste container with the chemical name and associated hazards.
-
-
Storage:
-
Store the waste container in a secure, well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
-
-
Disposal:
Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek immediate medical attention.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Workflow for Handling this compound
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. assets.greenbook.net [assets.greenbook.net]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 6. americanchemistry.com [americanchemistry.com]
- 7. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
